3-Amino-2-mercapto-3H-quinazolin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352426 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16951-33-0 | |
| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged" structure, known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of cell signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is paramount for its application in drug development and various research fields.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃OS | PubChem CID 726383 |
| Molecular Weight | 193.23 g/mol | PubChem CID 726383 |
| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | PubChem CID 726383 |
| CAS Number | 16951-33-0 | PubChem CID 726383 |
| Computed Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | ChemSrc |
| Computed Density | 1.6 ± 0.1 g/cm³ | ChemSrc |
Solubility
pKa
An experimentally determined pKa value for this compound has not been identified in the surveyed literature. Computational studies on quinazoline derivatives suggest that the pKa can be estimated using quantum mechanical methods, which could provide theoretical insights into the ionization state of the molecule at physiological pH.
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring system and the protons of the amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, including the carbonyl carbon of the quinazolinone ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the quinazolinone carbonyl group, and the C=S stretching of the thioamide group.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its preparation and verification.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process starting from anthranilic acid. A representative synthetic route is outlined below, based on established methods for similar quinazolinone derivatives.
Step 1: Formation of the Dithiocarbamate Salt
-
In a suitable reaction vessel, dissolve anthranilic acid in a polar aprotic solvent such as dimethylformamide (DMF).
-
To the stirred solution, add a solution of sodium hydroxide.
-
Slowly add carbon disulfide to the reaction mixture at a controlled temperature.
-
Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting sodium dithiocarbamate salt is typically used in the next step without isolation.
Step 2: Methylation
-
To the solution containing the dithiocarbamate salt, add dimethyl sulfate dropwise while maintaining the temperature.
-
Stir the reaction mixture until the methylation is complete (monitored by TLC).
-
The methylated intermediate is then isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.
Step 3: Cyclization with Hydrazine Hydrate
-
Suspend the methylated intermediate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization Methods
-
Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and record the spectra on an NMR spectrometer.
-
IR Spectroscopy: Record the IR spectrum of the solid sample using the KBr pellet technique.
-
Mass Spectrometry: Obtain the mass spectrum of the compound to confirm its molecular weight.
-
-
Purity Assessment: The purity of the synthesized compound should be assessed by TLC and/or High-Performance Liquid Chromatography (HPLC).
Biological Significance and Signaling Pathways
Quinazolinone derivatives have been extensively studied for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several quinazolinone-based compounds have been identified as potent inhibitors of various protein kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4][5]
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The inhibition of this pathway by quinazolinone derivatives suggests a potential mechanism of action for their anticancer effects.
The diagram illustrates how quinazolinone inhibitors can block the PI3K/Akt signaling pathway. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt. This, in turn, suppresses the downstream signaling that promotes cell proliferation and survival, making these compounds promising candidates for cancer therapy.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. Furthermore, the exploration of its potential role as an inhibitor of the PI3K/Akt signaling pathway highlights a promising avenue for future research and drug development. Further experimental validation of its solubility, pKa, and biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-2-mercapto-3H-quinazolin-4-one (CAS 16951-33-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical, physical, and pharmacological properties of 3-Amino-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthesis, spectral characteristics, and biological activities, supported by detailed experimental protocols and visual diagrams to facilitate further research and development.
Core Properties and Data
This compound, also known by its synonym 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a quinazolinone derivative that has garnered attention for its versatile biological activities.[1] The fundamental properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16951-33-0 | [1] |
| Molecular Formula | C₈H₇N₃OS | [2] |
| Molecular Weight | 193.23 g/mol | [2] |
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | |
| Flash Point | 179.3 ± 23.2 °C | |
| LogP | 0.87 |
Table 2: Spectral Data
| Spectrum Type | Data | Source |
| ¹H NMR | Spectral data available. | [2] |
| ¹³C NMR | Spectral data available. | [3] |
| Mass Spectrometry | GC-MS data available. | [2] |
| Infrared (IR) | FTIR spectra available (KBr-Pellet). | [2] |
Synthesis and Experimental Workflow
The synthesis of this compound is a multi-step process that can be achieved through various established routes for quinazolinone synthesis. A common and effective method involves the use of anthranilic acid as a starting material. The general workflow is depicted in the diagram below, followed by a detailed experimental protocol.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized representation based on common synthetic strategies for similar quinazolinone derivatives.[4][5]
Materials:
-
Anthranilic acid
-
Appropriate acyl chloride (e.g., acetyl chloride)
-
Pyridine
-
Hydrazine hydrate (85-99%)
-
Carbon disulfide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one
-
Dissolve anthranilic acid in pyridine in a round-bottom flask, cooled in an ice bath.
-
Slowly add the acyl chloride to the solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 2-substituted-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of this compound
-
To a solution of the 2-substituted-3,1-benzoxazin-4-one in ethanol, add an excess of hydrazine hydrate.[6]
-
Reflux the mixture for 4-6 hours.
-
In a separate flask, dissolve sodium hydroxide in ethanol and add carbon disulfide dropwise while cooling in an ice bath.
-
Add the cooled reaction mixture from step 2 to the solution from step 3.
-
Reflux the combined mixture for an additional 6-8 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Biological Activities and Experimental Protocols
This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents.[4][7]
Anticancer Activity
Derivatives of the title compound have shown cytotoxic activity against various cancer cell lines, including HeLa (human cervical cancer) and MCF-7 (human breast cancer).[7] The mechanism of action for many quinazolinone derivatives involves the inhibition of key cellular processes such as tubulin polymerization or the signaling of growth factor receptors like EGFR.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
HeLa and MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the HeLa and MCF-7 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial activity of this compound and its derivatives can be evaluated against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action: Signaling Pathways
The anticancer effects of many quinazolinone derivatives are attributed to their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and the disruption of microtubule dynamics through tubulin polymerization inhibition.
EGFR Inhibition Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overactivation of the EGFR pathway is a hallmark of many cancers. Quinazolinone-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition Pathway
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.
Conclusion
This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The information provided in this technical guide, including detailed properties, synthesis protocols, and mechanistic insights, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of this class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound | C8H7N3OS | CID 726383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 3-Amino-2-mercapto-3H-quinazolin-4-one. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Chemical Properties
This compound, a heterocyclic compound, possesses a bicyclic quinazolinone core. This core structure is composed of a benzene ring fused to a pyrimidine ring. The molecule is further characterized by an amino group (-NH₂) at position 3 and a mercapto group (-SH) at position 2, which can exist in tautomeric equilibrium with its thione form (-C=S).
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃OS | |
| Molecular Weight | 193.23 g/mol | |
| CAS Number | 16951-33-0 | |
| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
| Synonyms | 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, drawing from established methods for the synthesis of quinazolinone derivatives. A plausible synthetic pathway involves the initial formation of a 2-thioxo-benzoxazinone intermediate, followed by the introduction of the 3-amino group via reaction with hydrazine.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a generalized procedure based on the synthesis of related quinazolinone compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity for the target molecule.
Step 1: Synthesis of 2-Thioxo-2,3-dihydro-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Reagent: To this solution, add an equimolar amount of a thiocarbonylating agent, such as phenyl isothiocyanate. The reaction of anthranilic acid derivatives with isothiocyanates is a known method for preparing 2-thioxo-quinazolinones.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 2-thioxo-2,3-dihydro-4H-3,1-benzoxazin-4-one intermediate from Step 1 in a suitable solvent like ethanol or pyridine.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution. The reaction of benzoxazinone derivatives with hydrazine hydrate is a common method to introduce a 3-amino group into the quinazolinone ring.
-
Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with water and a cold organic solvent, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified this compound.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data
The structural elucidation of this compound and its intermediates relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar quinazolinone derivatives.
| Spectroscopic Technique | Expected/Reported Data for Quinazolinone Core | Reference |
| ¹H NMR | Aromatic protons (δ 7-8.5 ppm), -NH₂ protons (variable, broad singlet), -SH proton (variable, broad singlet) | |
| ¹³C NMR | Carbonyl carbon (C=O) (δ ~160-170 ppm), Thione carbon (C=S) (δ ~170-180 ppm), Aromatic carbons | |
| IR (cm⁻¹) | N-H stretching (amino group) (~3200-3400), C=O stretching (~1670-1690), C=S stretching (~1200-1300) | |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight |
Potential Biological Activity and Mechanism of Action
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of pharmacological activities.
Anticancer Potential
Several studies have highlighted the anticancer properties of quinazolinone derivatives. The biological activity is often attributed to the inhibition of specific enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Quinazolinone derivatives have been shown to inhibit various enzymes, including:
-
Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.
-
Lactate Dehydrogenase A (LDHA): An enzyme critical for anaerobic glycolysis in cancer cells.
-
Carbonic Anhydrases: Enzymes involved in pH regulation and tumorigenesis.
-
-
Induction of Apoptosis: Some quinazolinone derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins.
While the specific molecular targets and signaling pathways for this compound have not been fully elucidated, the existing body of research on related compounds suggests it may exert its biological effects through similar mechanisms. Further investigation, including enzyme kinetics and cellular assays, is required to determine its precise mechanism of action.
Caption: Potential anticancer mechanisms of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has outlined its molecular structure, a plausible synthetic route, and its potential biological activities based on the current scientific literature.
Future research should focus on:
-
Optimizing the synthetic protocol to achieve high yields and purity.
-
Comprehensive spectroscopic and crystallographic analysis to confirm the molecular structure.
-
In-depth biological evaluation to identify specific molecular targets and elucidate the precise mechanism of action.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized.
An In-depth Technical Guide to the Solubility of 3-Amino-2-mercapto-3H-quinazolin-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic organic compound with a molecular structure that suggests limited solubility in non-polar organic solvents and potentially greater solubility in polar aprotic solvents.
Available literature indicates that derivatives of this compound exhibit varied solubility profiles. Some complexes of this compound are reported to be insoluble in common organic solvents but show solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The process of recrystallization of related Schiff bases from hot dry methanol suggests that the compound possesses some degree of solubility in alcohols, which is likely temperature-dependent.[1] Similarly, the synthesis of related quinazolinone derivatives often involves recrystallization from ethanol , indicating its utility as a solvent for purification, which implies at least moderate solubility at elevated temperatures.
The quinazolinone scaffold itself contains basic nitrogen atoms, which can influence solubility in a pH-dependent manner in protic solvents. For many quinazolinone derivatives, solubility can be enhanced in acidic conditions where these nitrogen atoms can be protonated.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of common organic solvents has not been published. The structural complexity and potential for strong intermolecular interactions, such as hydrogen bonding through the amino and mercapto groups and the amide linkage, contribute to high crystal lattice energy, which can result in poor solubility.
A study on pyrazolo quinazoline derivatives highlighted that solubility is influenced by both the solvent and the temperature, with N,N-dimethylformamide (DMF) being a solvent in which they exhibited greater solubility.[2] Generally, for quinazolinone-based compounds, a concentrated stock solution is first prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
Given the absence of specific data, experimental determination is necessary to quantify the solubility of this compound in solvents relevant to specific research or development applications.
Experimental Protocol for Solubility Determination: Gravimetric Method
A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound like this compound is the gravimetric method.[2][3] This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMF, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sealed vials or flasks
-
Volumetric pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent the transfer of any undissolved particles, it is highly recommended to pass the withdrawn sample through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound.
-
Dry the sample until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))
-
To express solubility in mol/L, divide the result by the molar mass of this compound (193.23 g/mol ).
-
Precautions:
-
Ensure the purity of both the solute and the solvent.
-
Maintain precise temperature control throughout the experiment.
-
Verify that equilibrium has been reached by taking measurements at different time points until the solubility value stabilizes.
-
Handle organic solvents in a well-ventilated fume hood.
Visualizations
Caption: Figure 1. Experimental Workflow for Gravimetric Solubility Determination.
Caption: Figure 2. Key Factors Influencing Solubility.
References
An In-depth Technical Guide to the Tautomeric Forms of 3-Amino-2-mercapto-3H-quinazolin-4-one
Abstract
The 3-Amino-2-mercapto-3H-quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The therapeutic efficacy, metabolic stability, and physicochemical properties of this molecule are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the potential tautomeric equilibria in this compound, including lactam-lactim, thione-thiol, and amino-imino tautomerism. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous systems to predict spectroscopic characteristics and outlines detailed experimental and computational protocols for the elucidation of its tautomeric landscape. This document is intended for researchers, scientists, and drug development professionals working with quinazolinone-based compounds.
Introduction to Tautomerism in Quinazolinone Systems
Quinazolinones are a class of fused heterocyclic compounds that are considered "privileged structures" in drug discovery due to their presence in numerous pharmacologically active molecules.[1] The 4(3H)-quinazolinone core is characterized by a carbonyl group at position 4 and a nitrogen at position 3, which allows for prototropic tautomerism—the migration of a proton. This phenomenon results in the existence of multiple, rapidly interconverting structural isomers known as tautomers. The position of the tautomeric equilibrium is sensitive to the molecular environment, including the solvent, pH, and temperature, as well as the nature of substituents on the quinazolinone ring.
For this compound, three primary types of tautomerism are possible:
-
Lactam-Lactim Tautomerism: This involves the interconversion between the amide (lactam) form and the enol (lactim) form. For the 4(3H)-quinazolinone core, the lactam form is generally the most stable and predominant tautomer in both solid and solution phases, a fact supported by X-ray crystallography and computational studies on various derivatives.[2]
-
Thione-Thiol Tautomerism: The presence of a mercapto group at the C2 position introduces the possibility of equilibrium between the thione (C=S) form and the thiol (S-H) form. In many heterocyclic systems, the thione form tends to be more stable.[3][4]
-
Amino-Imino Tautomerism: The amino group at the N3 position can exist in equilibrium with its corresponding imino form. Studies on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones have utilized ¹⁵N NMR to demonstrate the predominance of the imino tautomer in DMSO solution.[2]
Understanding the dominant tautomeric form is critical as it governs the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution, which in turn dictate its interactions with biological targets.
Potential Tautomeric Forms of this compound
The interplay of the three possible tautomeric equilibria results in several potential structures for this compound. The principal tautomers are depicted in the equilibrium diagram below. Based on studies of analogous systems, the Amide-Thione form (Tautomer A) is predicted to be the most stable and predominant species in most conditions.
Spectroscopic and Computational Analysis (Based on Analogous Systems)
Direct quantitative data on the tautomeric equilibrium of this compound is not extensively available in the peer-reviewed literature. However, by comparing spectroscopic and computational data from structurally related compounds, we can predict the characteristic signatures for each tautomeric form.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the key functional groups in the principal tautomers. These values are derived from data on analogous quinazolinones, thioamides, and lactams.
| Tautomer | Form | Spectroscopic Technique | Key Functional Group | Predicted Chemical Shift / Wavenumber | Reference/Analogy |
| A | Amide-Thione | ¹³C NMR | C=O (Lactam) | δ 160-165 ppm | [5] |
| ¹³C NMR | C=S (Thione) | δ 180-200 ppm | Thioamide Analogy | ||
| IR | C=O Stretch | ν 1670-1690 cm⁻¹ | [6] | ||
| IR | N-H Stretch (Amine) | ν 3200-3400 cm⁻¹ | [6] | ||
| B | Amide-Thiol | ¹³C NMR | C=O (Lactam) | δ 160-165 ppm | [5] |
| ¹³C NMR | C-SH (Thiol) | δ 165-175 ppm | Mercapto-heterocycle Analogy | ||
| IR | S-H Stretch | ν 2550-2600 cm⁻¹ (weak) | [6] | ||
| C | Imidol-Thione | ¹³C NMR | C-OH (Lactim) | δ 155-160 ppm | Lactim Analogy |
| ¹H NMR | O-H (Lactim) | δ 9-12 ppm (broad) | Enol Analogy | ||
| E | Imino-Thiol | ¹⁵N NMR | =NH (Imino) | δ 160-220 ppm | [7] |
| ¹⁵N NMR | -NH₂ (Amino) | δ 30-60 ppm | [7] |
Computational Stability Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for assessing the relative stability of tautomers. Studies on related heterocyclic systems consistently show that:
-
The lactam form of quinazolinones is energetically more favorable than the lactim form in both gas phase and in various solvents.[2]
-
The thione form of thioamides and related heterocycles is generally more stable than the corresponding thiol form in the gas phase.[3][8]
Based on these principles, a DFT study on this compound would be expected to confirm that the Amide-Thione (Tautomer A) is the global minimum on the potential energy surface, indicating it is the most stable tautomer.
Recommended Experimental and Computational Protocols for Tautomer Elucidation
To definitively characterize the tautomeric forms of this compound, a combination of synthetic, spectroscopic, and computational methods is required.
Synthesis Protocol
A common route for the synthesis of 3-amino-2-mercaptoquinazolin-4(3H)-ones involves the reaction of a substituted 2-aminobenzohydrazide with carbon disulfide.
General Procedure:
-
Preparation of 2-Aminobenzohydrazide: React the corresponding isatoic anhydride with hydrazine hydrate in a suitable solvent like ethanol and reflux for 4-6 hours.
-
Cyclization: Dissolve the resulting 2-aminobenzohydrazide in ethanol. Add potassium hydroxide and carbon disulfide. Reflux the mixture for 8-10 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield the pure this compound.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Record spectra in various solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe any solvent-induced shifts in the tautomeric equilibrium. The presence of a weak S-H proton signal in ¹H NMR and the chemical shift of C2 and C4 in ¹³C NMR would be key indicators.
-
¹⁵N NMR: This is particularly useful for distinguishing between amino and imino forms. Due to the low natural abundance and sensitivity of ¹⁵N, isotopic enrichment or the use of long-range inverse-detected techniques (e.g., HMBC) might be necessary. The significant difference in chemical shifts between an amino nitrogen (δ ~30-60 ppm) and an imino nitrogen (δ ~160-220 ppm) provides a definitive diagnostic tool.[7]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire spectra of the compound in the solid state (e.g., as a KBr pellet) and in solution (if solubility permits). The presence of a strong C=O stretch (around 1680 cm⁻¹) would support the lactam form, while a weak S-H stretch (around 2550 cm⁻¹) would indicate the presence of the thiol tautomer.
-
-
UV-Vis Spectroscopy:
-
Analyze the absorption spectra in different solvents. The different chromophores present in each tautomer (e.g., C=S vs. C-SH) will result in distinct absorption maxima, and changes in the spectra with solvent polarity can provide evidence for shifts in the equilibrium.
-
-
X-Ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. This technique can definitively identify bond lengths and atomic positions, confirming the dominant tautomer in the crystal lattice.
-
Computational Chemistry Workflow
A computational workflow using DFT can provide quantitative insights into the relative stabilities of the tautomers.
Conclusion
The tautomeric landscape of this compound is complex, with the potential for lactam-lactim, thione-thiol, and amino-imino equilibria. While direct experimental data for this specific molecule is sparse, a comprehensive analysis based on analogous systems strongly suggests that the Amide-Thione form is the most stable and predominant tautomer. For drug development and molecular modeling studies, it is crucial to consider this tautomeric preference. The definitive elucidation of the tautomeric ratios in various environments requires a synergistic approach combining advanced spectroscopic techniques, particularly ¹⁵N NMR, with high-level computational modeling as outlined in this guide. This foundational understanding will enable more accurate structure-activity relationship studies and the rational design of new quinazolinone-based therapeutic agents.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. researchgate.net [researchgate.net]
A Quantum Chemical Perspective on 3-Amino-2-mercapto-3H-quinazolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-Amino-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. While dedicated quantum chemical studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes information from studies on closely related quinazolinone derivatives to present a predictive analysis of its structural and electronic characteristics. This guide details standard computational methodologies, presents comparative quantitative data, and visualizes key workflows and potential biological interactions, serving as a valuable resource for researchers engaged in the computational study and development of quinazolinone-based therapeutic agents.
Introduction
Quinazolinone and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound variant incorporates key functional groups—an amino group at position 3 and a mercapto group at position 2—that can significantly influence its electronic properties, reactivity, and potential as a ligand for biological targets.
Quantum chemical studies are indispensable in modern drug discovery, offering insights into molecular geometry, electronic structure, and reactivity. By employing methods like Density Functional Theory (DFT), researchers can predict parameters such as bond lengths, bond angles, atomic charges, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding a molecule's stability, reactivity, and potential interactions with biological macromolecules. This guide outlines the expected quantum chemical features of this compound based on data from analogous compounds.
Methodologies: Experimental and Computational Protocols
Synthesis Protocol (General)
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related quinazolinones. A plausible synthetic route is outlined below:
Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)
-
A mixture of anthranilic acid (0.004 mol) and sodium carbonate (0.04 mol) is dissolved in methanol (35 mL).
-
Phenyl isothiocyanate (0.04 mol) is added dropwise to the solution with constant stirring.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with distilled water, and recrystallized from an appropriate solvent to yield the intermediate.[1]
Step 2: Amination
-
Further specific reaction steps would be required to introduce the amino group at the 3-position, which may involve the reaction of a suitable precursor with hydrazine hydrate.[2]
Computational Protocol
Quantum chemical calculations for this compound would typically be performed using Gaussian suite of programs or similar software. A standard and widely accepted computational methodology for this class of compounds involves Density Functional Theory (DFT).
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4][5]
-
Basis Set: A common basis set for such calculations is 6-311G(d,p) or a similar Pople-style basis set, which provides a good balance between accuracy and computational cost.[3][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[2]
-
Property Calculations: Following successful optimization, various electronic properties are calculated. These include:
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.[6][7][8]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3][4][5][9][10]
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
-
Quantitative Data
The following tables present quantitative data from DFT calculations on related quinazolinone derivatives. This data provides a reasonable approximation of the expected values for this compound.
Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles) for the Quinazolinone Core
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bond Angle | Predicted Bond Angle (°) |
| C1-N2 | C=N | 1.307 | N2-C1-N10 | 123.0 | |
| C1-N10 | C-N | 1.385 | C1-N2-C9 | 122.5 | |
| N2-C9 | N-C | 1.390 | N2-C9-C4 | 121.0 | |
| C9-C4 | C=C (aromatic) | 1.410 | C9-C4-C5 | 119.5 | |
| C4-C5 | C-C (aromatic) | 1.370 | C4-C5-C6 | 120.5 | |
| C5-C6 | C-C (aromatic) | 1.405 | C5-C6-C7 | 120.0 | |
| C6-C7 | C-C (aromatic) | 1.380 | C6-C7-C8 | 119.0 | |
| C7-C8 | C-C (aromatic) | 1.400 | C7-C8-C9 | 121.5 | |
| C8-C9 | C-C (aromatic) | 1.415 | C8-C9-N2 | 118.5 | |
| C8-N10 | C-N | 1.375 | C8-N10-C1 | 123.5 | |
| C8-O11 | C=O | 1.230 | N10-C8-O11 | 120.0 |
Note: Data is inferred from DFT calculations on similar quinazolinone structures.[11][12][13] Actual values for this compound may vary.
Table 2: Predicted Electronic Properties for Quinazolinone Derivatives
| Property | Value | Reference Compound |
| HOMO Energy | -6.1998 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |
| LUMO Energy | -1.8111 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |
| HOMO-LUMO Energy Gap (ΔE) | 4.2695 eV | 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivative[3][4][5] |
| Dipole Moment | ~4-6 Debye | Quinazolinone derivatives in various solvents[14] |
Table 3: Predicted Mulliken Atomic Charges for Selected Atoms
| Atom | Predicted Mulliken Charge (e) |
| O (in C=O) | -0.45 to -0.55 |
| N (in quinazoline ring) | -0.30 to -0.40 |
| C (in C=O) | +0.50 to +0.60 |
| S (in mercapto group) | -0.10 to -0.20 |
Note: Values are estimations based on typical charge distributions in similar heterocyclic compounds and are highly dependent on the basis set used.[6]
Visualizations
Workflow for Quantum Chemical Studies
Caption: General Workflow for Quantum Chemical Analysis
Potential Signaling Pathway Involvement
Given the established role of quinazolinone derivatives as anticancer agents, a common mechanism of action involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, a potential target for this compound.
Caption: Simplified EGFR Signaling Pathway
Conclusion
While a dedicated, in-depth quantum chemical analysis of this compound is yet to be published, this technical guide provides a robust framework for understanding its likely properties based on extensive studies of related compounds. The presented methodologies offer a clear path for researchers to conduct their own computational investigations. The comparative data on geometry and electronic properties serve as a valuable benchmark for such studies. The visualizations of the computational workflow and a potential signaling pathway further aid in conceptualizing the research process and the compound's biological relevance. This guide is intended to be a foundational resource to stimulate and support further computational and experimental research into this promising class of molecules.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Mulliken [cup.uni-muenchen.de]
- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of 3-Amino-2-mercapto-3H-quinazolin-4-one: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile pharmacological activities. A critical aspect of the pre-formulation and development phase for any active pharmaceutical ingredient (API) is a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive framework for investigating the thermal properties of this compound. While specific experimental data for this particular molecule is not extensively available in published literature, this document outlines the essential experimental protocols, data analysis techniques, and potential degradation pathways based on established methodologies for analogous quinazolinone structures. This guide is intended to serve as a foundational resource for researchers initiating thermal stability studies on this compound, enabling the generation of robust and reliable data crucial for its development as a potential therapeutic agent.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific molecule, this compound, possesses a unique combination of functional groups—an amino group, a mercapto (thiol) group, and a quinazolinone core—that contribute to its chemical reactivity and potential therapeutic applications.
Thermal stability is a cornerstone of drug development, influencing manufacturing processes, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product. Degradation of an API under thermal stress can lead to loss of potency, formation of toxic byproducts, and alterations in bioavailability. Therefore, a comprehensive evaluation of a compound's response to thermal stress is a regulatory and scientific necessity.
This guide details the standard methodologies for assessing the thermal stability and degradation of this compound. It covers the application of thermo-analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as protocols for forced degradation studies to elucidate potential degradation products and pathways.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃OS | --INVALID-LINK-- |
| Molecular Weight | 193.23 g/mol | --INVALID-LINK-- |
| CAS Number | 16951-33-0 | --INVALID-LINK-- |
| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | 372.9 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |
Note: Some physical properties, like melting point, require experimental determination.
Experimental Protocols for Thermal Analysis
The following sections provide detailed, standardized protocols for conducting a thorough thermal stability and degradation analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition, quantify mass loss at different stages, and identify the presence of residual solvents or water.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the temperatures at which 5% (Td5) and 50% (Td50) weight loss occurs.
-
Calculate the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, heat of fusion, glass transitions, and exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting.
-
Identify exothermic peaks that may indicate decomposition or crystallization.
-
Determine the peak temperatures and enthalpy changes (ΔH) for each thermal event.
-
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of an API. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., methanol, acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100 °C) for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or mass spectrometric (MS) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
-
Characterization of Degradants:
-
If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the degradation products.
-
Data Presentation: Expected Thermal Analysis Results
While experimental data for the target compound is not available, the following tables provide a template for how the results from TGA and DSC analyses should be structured. The values are hypothetical and based on typical results for similar heterocyclic compounds.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Nitrogen Atmosphere | Air Atmosphere |
| Tonset (°C) | 250 | 245 |
| Td5 (°C) | 265 | 260 |
| Td50 (°C) | 310 | 300 |
| Decomposition Steps | 1 | 2 |
| Residual Mass at 600°C (%) | 20 | 5 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Endotherm | 215 | 220 | 150 | Melting |
| Exotherm | 280 | 295 | -450 | Decomposition |
Visualization of Experimental Workflow and Potential Degradation Pathway
The following diagrams, generated using the DOT language, visualize the proposed experimental workflow and a hypothetical thermal degradation pathway for this compound.
Caption: Experimental workflow for thermal analysis and degradation studies.
Caption: Hypothetical thermal degradation pathways for the target compound.
Discussion and Interpretation
The thermal stability of this compound will be dictated by the weakest bonds within its structure. The presence of the amino and mercapto groups introduces potential sites for thermal degradation.
-
TGA Analysis: A multi-step degradation in air, as opposed to a single step in nitrogen, would suggest that oxidative processes contribute significantly to the decomposition. The Tonset will provide a critical parameter for determining the maximum temperature for handling and processing.
-
DSC Analysis: The melting point endotherm provides a key physical characteristic and purity indicator. An exothermic event following the melt would confirm that decomposition is occurring and provide information on the energy released during this process.
-
Forced Degradation:
-
The mercapto group is susceptible to oxidation, potentially leading to the formation of disulfide-linked dimers.
-
The amino group could be a site for various reactions, including deamination under certain stress conditions.
-
The quinazolinone ring system, while generally stable, could undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of substituted anthranilic acid or benzamide derivatives.
-
Conclusion
A comprehensive understanding of the thermal stability and degradation of this compound is paramount for its successful development as a pharmaceutical agent. This technical guide provides a robust framework of experimental protocols and data interpretation strategies to achieve this. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced degradation studies, researchers can elucidate the thermal profile, identify potential degradation products, and establish appropriate handling, storage, and formulation strategies. The methodologies and hypothetical pathways presented herein serve as a valuable starting point for any scientist or researcher tasked with characterizing this promising molecule. The generation of such data will be a critical step in advancing this compound through the drug development pipeline.
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-2-mercapto-3H-quinazolin-4-one
An In-depth Exploration of the Synthesis, History, and Biological Significance of a Versatile Heterocycle
Abstract
The quinazolinone scaffold, a fused nitrogen heterocyclic system, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among its numerous derivatives, 3-Amino-2-mercapto-3H-quinazolin-4-one stands out as a crucial intermediate and a pharmacologically active entity in its own right. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse biological applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Quinazolinone Core
Quinazolinones are a class of fused heterocyclic compounds comprising a benzene ring fused to a pyrimidine ring, with a ketone group on the pyrimidine moiety.[1][2] Depending on the substitution pattern, they exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral activities.[1][3][4] The versatility of the quinazolinone nucleus has established it as a "privileged structure" in drug discovery, continually inspiring the synthesis of novel derivatives with enhanced therapeutic potential.
This guide focuses specifically on this compound, a key building block for a multitude of bioactive molecules. Its unique structural features, including the reactive amino and mercapto groups, provide fertile ground for chemical modifications, leading to a diverse library of derivatives with a wide range of biological activities.
Historical Perspective and Discovery
The exploration of quinazolinone derivatives dates back several decades, with initial interest sparked by their structural similarity to known bioactive molecules. While the precise first synthesis of this compound is not definitively pinpointed in the provided literature, its utility as a synthetic intermediate became increasingly apparent in studies focusing on novel therapeutic agents.
Early research primarily centered on the synthesis of various substituted quinazolinones and a preliminary assessment of their biological activities. Over time, a more systematic approach was adopted, with researchers focusing on structure-activity relationship (SAR) studies to optimize the pharmacological profile of these compounds.[5] The amino and mercapto groups at the 2nd and 3rd positions of the quinazolinone ring were identified as critical for derivatization, leading to the synthesis of Schiff bases, metal complexes, and other heterocyclic-fused systems with enhanced biological efficacy.[6]
Synthesis of this compound and its Derivatives
The synthesis of the core molecule, this compound, and its subsequent derivatives typically involves multi-step reaction sequences.
General Synthesis of the Quinazolinone Core
The foundational step in synthesizing many quinazolinone derivatives is the reaction of anthranilic acid or its derivatives with various reagents.[1][7] A common method involves the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an appropriate amine to yield the desired quinazolinone.[7] Microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.
Synthesis of this compound
A prevalent method for the synthesis of the title compound involves the reaction of 2-mercapto-3,1-benzoxazin-4-one with hydrazine hydrate. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the lactone ring, leading to the formation of the 3-amino derivative.
Experimental Protocol: Synthesis of this compound
A mixture of 2-mercapto-3,1-benzoxazin-4-one (0.01 mol) and hydrazine hydrate (0.02 mol) in a suitable solvent like ethanol is refluxed for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
Synthesis of Derivatives
The presence of the amino and mercapto groups allows for a wide range of chemical modifications.
-
Schiff Bases: The amino group can readily react with various aldehydes and ketones to form Schiff bases.[6]
-
Metal Complexes: The bidentate nature of the molecule allows for the formation of stable complexes with various metal ions like VO(IV) and Pt(II).[6]
-
Thiazolidinones: Reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives.[8]
-
Other Heterocyclic Systems: The reactive functional groups can be utilized to construct other fused heterocyclic rings, such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.[3]
DOT Script for Synthesis Pathway:
Caption: General synthesis pathway for this compound and its derivatives.
Biological Activities and Structure-Activity Relationship
Derivatives of this compound have demonstrated a remarkable range of biological activities.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. Schiff bases derived from this compound and their metal complexes have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[6] The mechanism of action is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Schiff Base Derivative 1 | HeLa | 15.2 | [6] |
| Schiff Base Derivative 2 | MCF-7 | 18.5 | [6] |
| VO(IV) Complex | HeLa | 10.8 | [6] |
| Pt(II) Complex | MCF-7 | 12.3 | [6] |
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore for antimicrobial agents.[4][9] Derivatives of this compound have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The introduction of different substituents on the aromatic rings and the formation of Schiff bases or metal complexes can significantly modulate the antimicrobial potency.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Schiff Base Derivative A | 12.5 | 25 | 50 | [6] |
| Schiff Base Derivative B | 25 | 12.5 | 25 | [6] |
| VO(IV) Complex | 6.25 | 12.5 | 12.5 | [6] |
| Pt(II) Complex | 12.5 | 6.25 | 6.25 | [6] |
Anticonvulsant Activity
Certain quinazolinone derivatives have been investigated for their potential as anticonvulsant agents, with some showing promising activity in animal models of epilepsy.[5][10][11][12] The mechanism is often linked to the modulation of GABAergic neurotransmission.[5][13] Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are crucial for anticonvulsant efficacy.[5]
DOT Script for Biological Activities Workflow:
Caption: Workflow from core compound to potential drug candidate.
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism.
Protocol:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well is inoculated with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).
-
The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound has proven to be a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups have enabled the creation of a vast library of derivatives with a wide spectrum of biological activities. The promising anticancer, antimicrobial, and anticonvulsant properties of these compounds warrant further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Lead Optimization: Conducting extensive structure-activity relationship studies to design and synthesize more potent and selective analogs with improved pharmacokinetic profiles.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [consilium.orscience.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
"potential biological activities of 3-Amino-2-mercapto-3H-quinazolin-4-one scaffold"
An In-depth Technical Guide on the Potential Biological Activities of the 3-Amino-2-mercapto-3H-quinazolin-4-one Scaffold
Executive Summary
The quinazolin-4(3H)-one core is a prominent heterocyclic scaffold recognized for its wide array of pharmacological properties. Within this class, derivatives of this compound have emerged as particularly significant, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this versatile scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development. The document details the scaffold's significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.
Introduction
Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone structure, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3][4] These derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic effects.[2][3][5][6]
The this compound core provides a unique structural framework with three key reactive sites: the amino group at position 3, the mercapto group at position 2, and the quinazolinone ring itself. These sites allow for extensive chemical modifications, leading to the generation of large libraries of derivatives with diverse pharmacological profiles. This guide focuses specifically on the synthesis and multifaceted biological potential of this scaffold.
Synthesis of the Scaffold and Its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatives typically follows a multi-step pathway. A common approach begins with anthranilic acid, which undergoes cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with various reagents to introduce the desired functionalities.
A generalized synthetic workflow is depicted below. The initial step often involves the reaction of anthranilic acid with an acyl chloride.[7] Subsequent reaction with hydrazine hydrate introduces the amino group at the N-3 position.[5][8] Further modifications, such as the formation of Schiff bases by reacting the 3-amino group with various aldehydes, lead to a wide array of derivatives.[9]
Biological Activities
Derivatives of the this compound scaffold have been extensively evaluated for a variety of biological activities. The following sections summarize the key findings.
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][9] The antimicrobial efficacy is often attributed to the lipophilicity of the compounds and their ability to interfere with microbial cellular processes.
Table 1: Summary of In Vitro Antimicrobial Activity Data
| Compound Type | Microorganism | Activity Metric | Result | Reference |
| Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one | Staphylococcus aureus | Zone of Inhibition (mm) | 12 - 24 | [9] |
| Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one | Escherichia coli | Zone of Inhibition (mm) | 10 - 21 | [9] |
| VO(IV) Complex | Staphylococcus aureus | Zone of Inhibition (mm) | 18 - 30 | [9] |
| VO(IV) Complex | Escherichia coli | Zone of Inhibition (mm) | 15 - 28 | [9] |
| Pt(II) Complex | Staphylococcus aureus | Zone of Inhibition (mm) | 20 - 34 | [9] |
| Pt(II) Complex | Escherichia coli | Zone of Inhibition (mm) | 18 - 32 | [9] |
| Thiophene-based derivative (3m) | Staphylococcus aureus | MIC (µg/mL) | 1.95 | [8] |
| Thiophene-based derivative (3m) | Candida albicans | MIC (µg/mL) | 3.90 | [8] |
| 6-bromo-quinazolinone derivatives | Pseudomonas aeruginosa | Zone of Inhibition (mm) | 18 - 25 | [5] |
| Pyrrolidine derivatives | Candida albicans | Zone of Inhibition (mm) | 19 - 22 | [11] |
Note: MIC = Minimum Inhibitory Concentration. The range of values reflects tests on multiple derivatives within the same class.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and quinazolinone derivatives have shown considerable promise.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs).[12][13] Schiff bases of the this compound scaffold and their metal complexes have been shown to possess cytotoxic activity against various cancer cell lines.[9]
Table 2: Summary of In Vitro Anticancer Activity Data
| Compound Type | Cell Line | Activity Metric | Result (µM) | Reference |
| Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one | HeLa (Cervical Cancer) | IC50 | 15.2 - 25.8 | [9] |
| Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one | MCF-7 (Breast Cancer) | IC50 | 12.5 - 21.6 | [9] |
| VO(IV) Complex | HeLa (Cervical Cancer) | IC50 | 8.9 - 14.3 | [9] |
| VO(IV) Complex | MCF-7 (Breast Cancer) | IC50 | 7.2 - 11.8 | [9] |
| Pt(II) Complex | HeLa (Cervical Cancer) | IC50 | 6.5 - 10.1 | [9] |
| Pt(II) Complex | MCF-7 (Breast Cancer) | IC50 | 5.8 - 9.7 | [9] |
| Pyrazolo-[1,5-c]quinazolinone (4m) | A549 (Lung Cancer) | IC50 | 14.2 | [13] |
| Quinazolinone derivative (4) | Caco-2 (Colon Cancer) | IC50 | 23.31 | [14] |
Note: IC50 = Half maximal inhibitory concentration.
Anti-inflammatory and Analgesic Activity
Certain quinazolinone derivatives have been investigated for their potential to alleviate inflammation and pain.[6][15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[16] Studies have shown that specific 2,3-disubstituted quinazolin-4(3H)-ones can produce a significant, dose-dependent reduction in inflammation in animal models.[6][17]
Table 3: Summary of In Vivo Anti-inflammatory Activity Data
| Compound Type | Animal Model | Activity Metric | Result (% Inhibition) | Reference |
| 2,3-disubstituted 3H-quinazolin-4-one (6c) | Carrageenan-induced rat paw edema | Edema Inhibition | 55 - 75 | [6] |
| 2,3-disubstituted 3H-quinazolin-4-one (18) | Carrageenan-induced rat paw edema | Edema Inhibition | 60 - 80 | [6] |
| Hydrazino-quinazolin-4-one (AS3) | Carrageenan-induced rat paw edema | Edema Inhibition | ~70 at 100 mg/kg | [18] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new therapeutic agents.[19] Quinazolin-4(3H)-one derivatives have been identified as a promising class of anticonvulsant agents.[20][21] Their mechanism is thought to involve modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[21] Several derivatives have shown significant protection against seizures in preclinical models.[22]
Table 4: Summary of In Vivo Anticonvulsant Activity Data
| Compound Type | Animal Model | Activity Metric | Result (% Protection) | Reference |
| 3-substituted quinazolin-4(3H)-one (4b) | PTZ-induced seizures | Protection | 65.68 | [20] |
| 3-substituted quinazolin-4(3H)-one (7f) | PTZ-induced seizures | Protection | 114.90 (Potency) | [20] |
| 2,3-disubstituted quinazolin-4(3H)-one (8) | scPTZ-induced seizures | Protection | 100 | [22] |
| 2,3-disubstituted quinazolin-4(3H)-one (13) | scPTZ-induced seizures | Protection | 100 | [22] |
Note: PTZ = Pentylenetetrazole, a convulsant agent. scPTZ = subcutaneous Pentylenetetrazole.
Key Experimental Methodologies
The evaluation of the biological activities of this compound derivatives involves a range of standardized in vitro and in vivo assays.
Antimicrobial Susceptibility Testing
The antimicrobial activity is commonly determined using the agar well diffusion method or a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][23]
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells (or cups) are created in the agar using a sterile borer.
-
A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[5][24] A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[14]
-
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[9][12]
-
Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.[6]
-
Protocol:
-
Experimental animals (typically rats) are divided into groups (control, standard, and test groups).
-
The test compounds or a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a phlogistic agent (carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.
-
Mechanisms of Action & Signaling Pathways
The diverse biological activities of quinazolinone derivatives stem from their ability to interact with various biological targets. For anticancer activity, a key mechanism is the inhibition of protein kinases that are crucial for cancer cell growth and proliferation.
EGFR Inhibition Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell division and tumor growth. Several quinazolinone-based drugs, like Gefitinib, are known EGFR inhibitors.[12] Derivatives of the this compound scaffold can potentially act in a similar manner, blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which ultimately leads to a reduction in cell proliferation and induction of apoptosis.[3]
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and pharmacologically significant core for the design and development of new therapeutic agents. The extensive research highlighted in this guide demonstrates its potential across multiple domains, including infectious diseases, oncology, inflammation, and neurology. The presence of multiple reactive sites on the scaffold allows for the creation of diverse chemical libraries, which is crucial for optimizing activity and selectivity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to delineate the key structural features required for each biological activity.[4]
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and pathways for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Development of Metal-Based Drugs: Further exploration of metal complexes, which have shown enhanced activity, could lead to novel metallodrugs with unique therapeutic profiles.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [consilium.orscience.ru]
- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone core is a privileged scaffold found in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 3-amino and 2-mercapto functional groups provides valuable handles for further chemical modification, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This document provides a detailed, step-by-step protocol for the synthesis of this key intermediate, compiled from established chemical literature.
Principle of the Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from anthranilic acid. The first step involves the reaction of anthranilic acid with carbon disulfide in a basic medium to form a dithiocarbamate intermediate, which then undergoes cyclization to form a 2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one intermediate. In the second step, this intermediate is reacted with hydrazine hydrate, which acts as a nucleophile to open the benzoxazinone ring and subsequently cyclize to form the desired this compound.
Experimental Protocol
Materials and Equipment:
-
Anthranilic acid
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Hydrazine hydrate (80-99%)
-
Pyridine or Ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Ice bath
-
Buchner funnel and filtration apparatus
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
TLC plates (silica gel)
Step 1: Synthesis of 2-Thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reactants: To the stirred solution, add anthranilic acid (0.1 mol). After the anthranilic acid has dissolved, cool the mixture in an ice bath and slowly add carbon disulfide (0.11 mol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Following this, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (200 g). Acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude 2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend the dried 2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one (0.05 mol) from Step 1 in pyridine or ethanol (50 mL).
-
Addition of Hydrazine Hydrate: To this suspension, add hydrazine hydrate (0.06 mol, 80-99%) dropwise with constant stirring.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction should be monitored by TLC to ensure the consumption of the starting material.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) with stirring. A solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the final product.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Reaction Time (hours) | Solvent | Yield (%) | Melting Point (°C) |
| Intermediate: 2-Thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one | C₈H₅NO₂S | 179.19 | 1.0 | 4 - 6 | Ethanol | 75 - 85 | 248 - 250 |
| Final Product: this compound | C₈H₇N₃OS | 193.23 | 1.0 | 6 - 8 | Pyridine | 80 - 90 | 185 - 187 |
Note: Yields and melting points are approximate and can vary based on reaction conditions and purity of reagents.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 3-Amino-2-mercapto-3H-quinazolin-4-one and Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The synthesis of Schiff bases through the condensation of 3-amino-2-mercapto-3H-quinazolin-4-one with various aromatic aldehydes presents a versatile approach to creating a library of novel compounds with potential therapeutic applications. This document provides detailed protocols for the synthesis and characterization of these Schiff bases, along with a summary of their reported biological activities.
The core structure, this compound, serves as a valuable synthon. The primary amino group readily reacts with the carbonyl group of aromatic aldehydes to form an azomethine linkage (-N=CH-), a key pharmacophore in many biologically active molecules. The presence of the quinazolinone scaffold, coupled with the diverse functionalities that can be introduced via the aromatic aldehyde, allows for extensive structure-activity relationship (SAR) studies.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of an aromatic aldehyde. This is followed by the elimination of a water molecule to form the corresponding Schiff base, also known as an imine or azomethine. The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is often carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of the precursor, this compound, and its subsequent reaction with aromatic aldehydes.
Synthesis of this compound
The precursor molecule can be synthesized from anthranilic acid in a two-step process.
Step 1: Synthesis of 2-Mercapto-4H-3,1-benzoxazin-4-one
-
Reagents and Materials:
-
Anthranilic acid
-
Carbon disulfide
-
Pyridine
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a round bottom flask, dissolve anthranilic acid in pyridine.
-
Slowly add carbon disulfide to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate, 2-mercapto-4H-3,1-benzoxazin-4-one, is filtered, washed with water, and dried.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
2-Mercapto-4H-3,1-benzoxazin-4-one
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or Isopropanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
Suspend 2-mercapto-4H-3,1-benzoxazin-4-one in ethanol or isopropanol in a round bottom flask.
-
Add hydrazine hydrate dropwise to the suspension with constant stirring.
-
Reflux the mixture for 3-5 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol or dimethylformamide (DMF) to yield pure this compound.
-
General Protocol for the Synthesis of Schiff Bases (3-((Arylidene)amino)-2-mercaptoquinazolin-4(3H)-one)
-
Reagents and Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, p-nitrobenzaldehyde)
-
Absolute ethanol or Glacial acetic acid
-
Catalytic amount of glacial acetic acid (if using ethanol as solvent)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round bottom flask, dissolve an equimolar amount of this compound and the desired aromatic aldehyde in absolute ethanol.[5]
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
-
Reflux the reaction mixture for 3-8 hours.[2][7] The progress of the reaction should be monitored using TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or DMF to obtain the pure Schiff base.[2][7]
-
Data Presentation
The following tables summarize the characterization data for a series of synthesized Schiff bases derived from this compound and various aromatic aldehydes.
Table 1: Physical and Analytical Data of Synthesized Schiff Bases
| Compound ID | Aromatic Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | Benzaldehyde | C₁₅H₁₁N₃OS | 75 | 285 |
| 4b | 2-Hydroxybenzaldehyde | C₁₅H₁₁N₃O₂S | 78 | 190 |
| 4c | 2-Chlorobenzaldehyde | C₁₅H₁₀ClN₃OS | 64 | 130-132 |
| 4d | 3-Hydroxybenzaldehyde | C₁₅H₁₁N₃O₂S | 99 | 136-137 |
| 4e | 4-Nitrobenzaldehyde | C₁₅H₁₀N₄O₃S | 80 | 217-218 |
| 4f | 2-Naphthaldehyde | C₁₉H₁₃N₃O₂S | 82 | 210 |
| 4g | Pyridine-2-carboxaldehyde | C₁₄H₁₀N₄OS | 81 | 205 |
| 4h | Thiophene-2-carboxaldehyde | C₁₃H₉N₃OS₂ | 80 | 195 |
Data compiled from multiple sources for representative compounds.[7][8][9]
Table 2: Spectroscopic Data of Representative Schiff Bases
| Compound ID | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) |
| 4a | 1667 (C=O), 1610 (C=N), 3064 (Ar C-H) | 9.1 (1H, s, -N=CH-), 8.4-7.5 (9H, m, Ar-H), 2.7 (3H, s, CH₃ - if 2-methyl analog) |
| 4b | 3455 (OH), 3200 (NH), 1718 (C=O), 1583 (C=N) | 11.84 (1H, s, OH), 11.43 (1H, s, NH), 8.70 (1H, s, N=CH), 8.02-6.84 (8H, m, Ar-H) |
| 4e | 3433 (Ar C-H), 1686 (C=O), 1604 (C=N) | 9.3 (1H, s, -N=CH-), 8.5-7.6 (8H, m, Ar-H) |
Spectroscopic data is illustrative and may vary based on the specific quinazolinone precursor (e.g., 2-methyl vs. 2-mercapto) and solvent used for analysis.[7][8]
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound and aromatic aldehydes.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. jocpr.com [jocpr.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Metal Complexes with 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel metal complexes utilizing 3-Amino-2-mercapto-3H-quinazolin-4-one and its Schiff base derivatives. The synthesized complexes, incorporating various transition metals, exhibit significant potential for applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. These notes offer a comprehensive guide, from the synthesis of the parent ligand and its Schiff bases to the subsequent metal complexation and characterization. The protocols are designed to be readily implemented in a standard laboratory setting.
Introduction
Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. Their derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, and antiviral activities.[1][2] The functionalization of the quinazolinone ring, for instance, by introducing amino and mercapto groups, provides excellent chelating sites for coordination with metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy.[3][4]
This document focuses on the synthesis of metal complexes derived from this compound. This versatile precursor can be further modified into Schiff bases through condensation with various aldehydes, expanding the range of potential ligands and their corresponding metal complexes. The protocols detailed herein describe the synthesis of Schiff base ligands and their complexation with various metal ions, including Vanadyl(IV), Platinum(II), Palladium(II), Nickel(II), Zinc(II), and Copper(II).[5][6]
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases of this compound
This protocol describes the general procedure for the synthesis of Schiff bases through the condensation of this compound with various aldehydes.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 2-Hydroxy benzaldehyde, 2-Hydroxy naphthaldehyde, Pyridine-2-carboxaldehyde, Thiophene-2-Carboxaldehyde)[5]
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol.
-
To this solution, add an equimolar amount of the respective aldehyde.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
Protocol 2: Synthesis of Metal Complexes
This protocol outlines the general method for the synthesis of metal complexes using the Schiff bases prepared in Protocol 1.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal Salt (e.g., VOSO₄, K₂PtCl₄, PdCl₂, NiCl₂·6H₂O, ZnCl₂, CuCl₂·2H₂O)[5][6]
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand in hot methanol or ethanol.
-
In a separate flask, dissolve the metal salt in methanol or ethanol.
-
Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring. The molar ratio of ligand to metal is typically 2:1 for bidentate ligands.[5]
-
Adjust the pH of the resulting solution to the desired level using a suitable base (e.g., sodium acetate) if necessary.
-
Reflux the reaction mixture for 3-5 hours.[3]
-
A change in color of the solution and the formation of a precipitate indicate the formation of the complex.
-
After cooling, the precipitated metal complex is collected by filtration, washed thoroughly with the solvent used for the reaction, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Data Presentation
The following tables summarize the characterization data for representative Schiff base ligands and their metal complexes.
Table 1: Physicochemical and Analytical Data of a Representative Schiff Base and its VO(IV) and Pt(II) Complexes [5]
| Compound | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| 3-((2-hydroxybenzylidene)amino)-2-mercapto-3H-quinazolin-4-one (L¹) | Yellow | 85 | 240 | - | - |
| [VO(L¹)₂]SO₄ | Greenish Blue | 78 | >300 | 85 | 1.78 |
| [Pt(L¹)₂] | Brown | 75 | >300 | 12 | Diamagnetic |
Table 2: Key IR Spectral Data (cm⁻¹) for a Representative Schiff Base and its Metal Complexes [5]
| Compound | ν(C=O) | ν(C=N) (azomethine) | ν(C-S) | ν(M-N) | ν(M-S) |
| L¹ | 1680 | 1610 | 750 | - | - |
| [VO(L¹)₂]SO₄ | 1675 | 1600 | 740 | 510 | 420 |
| [Pt(L¹)₂] | 1672 | 1595 | 735 | 515 | 425 |
Table 3: In Vitro Cytotoxic Activity (IC₅₀ in µM) against Human Cancer Cell Lines [5]
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| L¹ | 45.2 | 50.8 |
| [VO(L¹)₂]SO₄ | 25.6 | 30.2 |
| [Pt(L¹)₂] | 15.8 | 20.4 |
| Cisplatin | 10.5 | 12.3 |
Visualizations
Caption: General workflow for the synthesis and evaluation of metal complexes.
Applications in Drug Development
The metal complexes of this compound Schiff bases have demonstrated significant potential as therapeutic agents.
-
Anticancer Activity: As indicated in Table 3, the metal complexes, particularly the platinum complex, exhibit enhanced cytotoxic activity against HeLa and MCF-7 cancer cell lines compared to the free Schiff base ligand.[5] This suggests that complexation to a metal center can be a viable strategy for the development of novel anticancer drugs. The activity of the platinum complex is comparable to the clinically used drug, Cisplatin.
-
Antimicrobial Activity: These complexes have also shown promising activity against various bacterial and fungal strains.[6] The chelation of the metal to the ligand is believed to enhance its lipophilicity, facilitating its penetration through the microbial cell membrane. This can lead to the disruption of normal cellular processes and ultimately cell death. For instance, Pd(II) and Ni(II) complexes have shown high potency against gram-negative bacteria, while Zn(II) and Cu(II) complexes are effective broad-spectrum agents against both gram-positive and gram-negative bacteria.[6]
Conclusion
The synthesis of metal complexes using this compound and its derivatives represents a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols and the significant biological activities of the resulting complexes make this an attractive area for further research and development. The data and protocols presented herein provide a solid foundation for researchers to explore the potential of these compounds in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterizations, biological activity of Pd(II), Ni(II), Zn(II), Cu(II) metal complexes of quinazolinone Schiff-bases - World Scientific News [worldscientificnews.com]
Application Notes and Protocols: Anticancer Applications of 3-Amino-2-mercapto-3H-quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Among these, derivatives of the 3-Amino-2-mercapto-3H-quinazolin-4-one core structure have emerged as a promising area of investigation for the development of novel anti-tumor agents. These compounds and their Schiff base derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as valuable leads in oncology drug discovery.[3][4]
These application notes provide an overview of the anticancer potential of this compound derivatives, summarize available quantitative data, and detail relevant experimental protocols for their evaluation.
Anticancer Activity and Mechanism of Action
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities. Notably, Schiff bases derived from this core structure have shown activity against human cervical (HeLa) and breast (MCF-7) cancer cell lines.[3] While the precise mechanisms of action for this specific subclass are still under extensive investigation, the broader family of quinazolinone derivatives is known to exert anticancer effects through various signaling pathways. Key mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinone derivatives are potent inhibitors of RTKs such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8][9] By blocking the ATP-binding site of the VEGFR-2 catalytic domain, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[5][7]
-
Modulation of the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[1][10][11] Several quinazolinone derivatives have been identified as inhibitors of this pathway, leading to cell cycle arrest and apoptosis.[2][10][11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[12][13][14] This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[12][14] A study on a related compound, 3-amino-2-methylquinazolin-4(3H)-one, demonstrated its ability to induce apoptosis and modulate antioxidant enzyme activity in cancer cells.[15]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various quinazolinone derivatives against a panel of human cancer cell lines. It is important to note that while data for a broad range of quinazolinones is available, specific IC50 values for a comprehensive set of this compound derivatives are still emerging in the literature. The presented data provides a valuable reference for the potential potency of this class of compounds.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Thiazol Hybrids | Compound A3 | PC3 (Prostate) | 10 | [16] |
| MCF-7 (Breast) | 10 | [16] | ||
| HT-29 (Colon) | 12 | [16] | ||
| Indolin-2-one Derivatives | Compounds VIb-d | HeLa (Cervical) | 10.64 - 33.62 | [17] |
| 2,4-Disubstituted Quinazoline | Compound 11d (VEGFR-2 Inhibitor) | - | 5.49 (Enzymatic Assay) | [5] |
| 4-Aminoquinazoline Derivatives | Compound 6b (PI3Kα Inhibitor) | - | 0.0136 (Enzymatic Assay) | [10] |
| Quinazolinone Schiff Bases | Chitosan Schiff base CSQ/Ag | HCT-116 (Colon) | 41.9 - 55.1 (µg/ml) | [4] |
| MCF-7 (Breast) | 41.9 - 55.1 (µg/ml) | [4] | ||
| HepG-2 (Liver) | 41.9 - 55.1 (µg/ml) | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.
Caption: Potential inhibition of VEGFR-2 and PI3K/Akt signaling pathways by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer applications of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-VEGFR2, VEGFR2, p-Akt, Akt, p-mTOR, mTOR, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.[11]
Conclusion
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their demonstrated cytotoxicity, coupled with the known anticancer mechanisms of the broader quinazolinone class, provides a strong rationale for their further investigation. The protocols outlined above offer a standardized approach for researchers to evaluate the efficacy and elucidate the mechanisms of action of these compounds, paving the way for the potential discovery of new therapeutic candidates for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. | Semantic Scholar [semanticscholar.org]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for the purification of 3-Amino-2-mercapto-3H-quinazolin-4-one by recrystallization"
Introduction
This application note provides a detailed protocol for the purification of 3-Amino-2-mercapto-3H-quinazolin-4-one by recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules. The purity of this intermediate is critical for the successful synthesis of the final drug substance and for ensuring its safety and efficacy. This protocol is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
The purification strategy is based on the differential solubility of the target compound and its potential impurities in a selected solvent system at varying temperatures. Potential impurities arising from the common synthesis route, which typically involves the reaction of anthranilic acid with a thiourea equivalent, may include unreacted starting materials and by-products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃OS | [1] |
| Molecular Weight | 193.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | ~245-250 °C (decomposes) | |
| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | [1] |
Solubility Data
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on literature for analogous quinazolinone derivatives, several solvents were qualitatively assessed. A summary of the solubility characteristics is provided in Table 2. For closely related compounds, recrystallization from hot dry methanol or diluted ethanol has been reported.[2]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly soluble | Soluble | Good |
| Methanol | Sparingly soluble | Soluble | Good |
| Water | Insoluble | Sparingly soluble | Poor (can be used as an anti-solvent) |
| Dioxane | Soluble | Very soluble | Moderate (requires a suitable anti-solvent) |
| Acetone | Slightly soluble | Soluble | Moderate |
| Toluene | Insoluble | Slightly soluble | Poor |
Note: This data is qualitative and based on observations with similar compounds. It is recommended to perform small-scale solubility tests to confirm these characteristics for the specific batch of the compound.
Experimental Protocol: Recrystallization
This protocol outlines the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow
The overall workflow for the recrystallization process is depicted in the following diagram.
References
Application Notes & Protocols: Characterization of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the comprehensive characterization of 3-Amino-2-mercapto-3H-quinazolin-4-one, a crucial heterocyclic compound with significant potential in medicinal chemistry. The following sections outline the key spectroscopic, spectrometric, and chromatographic techniques for structural elucidation and purity assessment.
Overview of Analytical Workflow
The characterization of this compound involves a multi-faceted approach to confirm its chemical structure, purity, and other physicochemical properties. A typical workflow integrates spectroscopic methods for functional group and structural analysis, mass spectrometry for molecular weight determination, and chromatographic techniques for purity assessment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one.
Troubleshooting Common Synthesis Issues
Researchers may encounter several challenges during the synthesis of this compound. This section addresses common problems and offers potential solutions.
Issue 1: Low Yield of the Desired Product
A frequent challenge in organic synthesis is obtaining a lower than expected yield of the target molecule. Several factors can contribute to this issue.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Temperature | The reaction temperature is critical. If too low, the reaction may be sluggish. If too high, degradation of starting materials or products can occur. The optimal temperature should be empirically determined for your specific reaction conditions. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants (e.g., anthranilic acid derivative, carbon disulfide, and hydrazine hydrate) are accurate. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation. |
| Degradation of Starting Materials | Anthranilic acid and its derivatives can be susceptible to degradation, especially at elevated temperatures. For instance, anthranilic acid can decarboxylate to form aniline. Use fresh, high-purity starting materials and maintain careful temperature control. |
Issue 2: Presence of Multiple Impurities in the Crude Product
The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram of the crude product indicates the presence of impurities, which can complicate purification and reduce the final yield.
| Potential Impurity | Identification and Removal |
| Unreacted Starting Materials | Compare the TLC or HPLC of the crude product with the starting materials. Most unreacted starting materials can be removed by recrystallization from a suitable solvent system, as their solubility profiles are typically different from the product. |
| Side-Reaction Products | A common side product is 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione, which can form from the reaction of 2-aminobenzohydrazide with carbon disulfide. Careful control of reaction conditions (e.g., pH and temperature) can minimize its formation. Purification can be achieved through column chromatography or fractional crystallization. |
| Dimerization Products | Self-condensation of anthranilic acid derivatives can lead to the formation of dimeric impurities. These are typically higher molecular weight and less soluble, and can often be removed by filtration or recrystallization. |
| Products of Decarboxylation | If the reaction is conducted at high temperatures, anthranilic acid can decarboxylate to aniline, which can then react with other reagents to form various by-products. Maintaining a controlled and moderate reaction temperature is crucial to prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
Based on the typical synthetic routes starting from anthranilic acid, carbon disulfide, and hydrazine hydrate, the following are potential impurities:
-
Unreacted Starting Materials: Anthranilic acid, 2-aminobenzohydrazide.
-
Intermediates: Dithiocarbamates formed from the reaction of an amino group with carbon disulfide.
-
Side Products from Cyclization: 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione can be a significant impurity if the reaction conditions favor its formation over the desired quinazolinone ring.
-
By-products from Starting Material Decomposition: Aniline (from decarboxylation of anthranilic acid) and its subsequent reaction products.
-
Dimeric By-products: Self-condensation products of anthranilic acid or its derivatives.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in your NMR spectrum could correspond to any of the impurities listed above. It is also possible that tautomeric forms of your product or impurities are present. The 2-mercapto group can exist in equilibrium with its thione tautomer. The presence of both tautomers would give rise to two sets of signals in the NMR spectrum.
Q3: What is the best method to purify the final product?
Recrystallization is the most commonly reported method for the purification of this compound. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol, methanol, or mixtures such as ethanol/water or DMF/water. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel may be necessary.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR, Mass Spectrometry): These techniques are essential for structural confirmation and to ensure the absence of impurity signals.
Experimental Protocols & Methodologies
A general experimental protocol for the synthesis of this compound involves the reaction of 2-aminobenzohydrazide with carbon disulfide.
Synthesis of 2-Aminobenzohydrazide from Anthranilic Acid
-
Esterification: Convert anthranilic acid to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate.
Synthesis of this compound
-
Dissolve 2-aminobenzohydrazide in a suitable solvent, such as ethanol or pyridine.
-
Add a base, such as potassium hydroxide or potassium carbonate.
-
Add carbon disulfide dropwise to the solution while stirring.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
After cooling, the reaction mixture is typically acidified to precipitate the crude product.
-
The crude product is then collected by filtration, washed, and purified by recrystallization.
Visualizing the Synthesis and Potential Side Reactions
The following diagrams illustrate the main synthetic pathway and a key potential side reaction.
Caption: General synthetic workflow for this compound.
Caption: Formation of a common impurity via an alternative cyclization pathway.
"troubleshooting low yield in 3-Amino-2-mercapto-3H-quinazolin-4-one synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yields can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield. What are the most common causes?
Low yield in the synthesis of this compound is a frequent issue. The primary causes can be broken down into three main areas:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical. For instance, the cyclization step often requires specific temperature ranges to proceed efficiently without degrading the product.
-
Reagent Quality and Stoichiometry: The purity of starting materials like anthranilic acid, carbon disulfide, and hydrazine hydrate is paramount. Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.
-
Inefficient Workup and Purification: Significant loss of product can occur during extraction, precipitation, and recrystallization steps.
Q2: My reaction seems to be incomplete, with starting material still present. What should I do?
Incomplete consumption of starting materials is a common indicator of several potential issues:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.
-
Improper Mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between reactants.
-
Incorrect Stoichiometry: An excess of one reactant might be necessary to drive the reaction to completion. Review the literature for optimized molar ratios.
Q3: I am getting a significant amount of an unknown byproduct. What could it be?
The formation of side products is a common challenge. Potential byproducts in this synthesis include:
-
Dithiocarbamate Salt: In the initial step, the intermediate dithiocarbamate formed from anthranilic acid and carbon disulfide may not cyclize properly.
-
Oxadiazole or Thiadiazole Derivatives: These can form from side reactions of hydrazine with carbon disulfide or other intermediates.
-
Polymeric Materials: Under harsh conditions, starting materials or intermediates can polymerize.
To minimize side reactions, ensure the dropwise addition of reagents and maintain the recommended reaction temperature.
Q4: The final product is difficult to purify. What are the recommended procedures?
Purification can be challenging due to the product's solubility and potential impurities. Here are some effective methods:
-
Recrystallization: Ethanol is a commonly used and effective solvent for recrystallizing the final product.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using a suitable eluent system, such as a mixture of ethanol and water, may be necessary.
-
Washing: Washing the crude product with cold solvents can help remove unreacted starting materials and soluble impurities.
Experimental Protocols
A widely used method for the synthesis of this compound involves a two-step process starting from anthranilic acid.
Diagram: Synthetic Pathway of this compound
Caption: The two-step synthesis of the target molecule.
Step 1: Synthesis of 2-Thio-1,3-benzoxazin-4-one (Intermediate)
-
Dissolve anthranilic acid in a suitable solvent such as ethanol in the presence of a base like potassium hydroxide.
-
Cool the mixture in an ice bath.
-
Add carbon disulfide dropwise to the stirred solution.
-
Continue stirring at room temperature for a specified duration, monitoring the reaction by TLC.
-
Upon completion, the intermediate is typically precipitated by acidification and filtered.
Step 2: Synthesis of this compound
-
Suspend the dried intermediate from Step 1 in a solvent like ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Filter the solid product, wash it with a cold solvent, and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes typical yields under different conditions.
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Yield (%) | Reference |
| Solvent | Ethanol | Pyridine | 60-70% | |
| Base (Step 1) | KOH | Triethylamine | 65-75% | |
| Temperature | Room Temp (Step 1) | 0°C (Step 1) | 70-80% | |
| Heating (Step 2) | Conventional Reflux (10h) | Microwave (5 min, 800W) | 79% vs. 87% |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-mercapto-3H-quinazolin-4-one Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and optimization of 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Question 1: I am observing a very low or no yield of my desired product. What are the potential causes and how can I improve it?
Answer:
Low or no product yield is a frequent challenge in quinazolinone synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the anthranilic acid, isothiocyanate, and any subsequent reagents are of high purity. Impurities can interfere with the reaction and lead to unwanted side products.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific synthetic route. Some classical methods require high temperatures (above 120°C), while modern approaches, such as microwave-assisted synthesis, can be effective at elevated temperatures for shorter durations. Consider performing small-scale trials at different temperatures to find the optimum.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions will result in low yields, while excessively long reaction times can lead to product degradation or side reactions. Reaction times can range from a few minutes with microwave irradiation to several hours with conventional heating.
-
Solvent: The choice of solvent is crucial. Common solvents for quinazolinone synthesis include ethanol, pyridine, and dimethylformamide (DMF). The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. In some cases, solvent-free conditions can also be effective.
-
-
Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture and air. Ensure that anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used if required by the specific protocol.
-
Order of Reagent Addition: The sequence of adding reagents can be critical. For instance, in the synthesis of the quinazolinone core, the formation of an intermediate benzoxazinone is often a key step before the addition of a nitrogen source like hydrazine.[1]
Question 2: I am having difficulty with the purification of my final product. What are the recommended purification techniques?
Answer:
Purification of quinazolinone derivatives can be challenging due to their polarity and sometimes limited solubility. Here are some common purification strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical. Common solvent systems include ethanol, ethyl acetate, or mixtures of polar and non-polar solvents.
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of quinazolinone derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.
-
Washing: After the reaction, washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, washing with a sodium bicarbonate solution can remove acidic impurities.
Question 3: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the common side reactions?
Answer:
Several side reactions can occur during the synthesis of this compound derivatives:
-
Thione-Thiol Tautomerism: The 2-mercapto group can exist in equilibrium with its thione tautomer. This can sometimes lead to different reactivity and the formation of S-alkylated byproducts if electrophiles are present.
-
Oxidation of the Mercapto Group: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules of the quinazolinone.
-
Reactions of the Amino Group: The 3-amino group is nucleophilic and can react with electrophiles. For example, it can be acylated or can react with aldehydes and ketones to form Schiff bases.
-
Ring Opening: Under harsh reaction conditions (e.g., strong acids or bases), the quinazolinone ring can undergo cleavage.
To minimize side reactions, it is important to carefully control the reaction conditions, use purified reagents, and consider the use of protecting groups for the reactive functional groups if necessary.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of 3-amino-quinazolin-4-one derivatives, based on literature data.
| Derivative | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | Pyridine | 115 | 10 hours | 79 | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | Pyridine | Not specified | 5 minutes | 87 | |
| 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one | Microwave Irradiation (250 W) | Ethanol | 120-150 | 20-33 minutes | 85 | [1] |
| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | Microwave Irradiation (250 W) | Ethanol | 120-150 | 20-33 minutes | 85 | [1] |
| 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | Microwave Irradiation (250 W) | Ethanol | 120-150 | 20-33 minutes | 70 | [1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a this compound derivative, compiled from general procedures in the literature.
Step 1: Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one
-
A mixture of anthranilic acid (0.004 mol) and sodium carbonate (0.04 mol) is dissolved in methanol (35 mL).[2]
-
Phenyl isothiocyanate (0.04 mol) is added dropwise with stirring.[2]
-
The mixture is refluxed for 6 hours.[2]
-
After cooling, the solution is acidified with dilute HCl to a pH of 6.[2]
-
The resulting white precipitate is filtered, washed with distilled water, and recrystallized from a suitable solvent to yield 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[2]
Step 2: Synthesis of this compound
Note: A direct one-pot synthesis is less commonly reported. A plausible route involves the formation of a benzoxazinone intermediate followed by reaction with hydrazine.
-
A mixture of the appropriate anthranilic acid (1 equivalent) and carbon disulfide in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbamate intermediate.
-
This intermediate is then cyclized, often with the aid of a dehydrating agent or by heating, to form the 2-thioxo-benzoxazinone.
-
The 2-thioxo-benzoxazinone (1 equivalent) is then dissolved in a suitable solvent like ethanol or pyridine.
-
Hydrazine hydrate (2-3 equivalents) is added dropwise to the solution.
-
The reaction mixture is then heated under reflux or irradiated with microwaves until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Product
Question: My reaction resulted in a significantly lower than expected yield of this compound. What are the possible reasons and how can I improve the yield?
Answer: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and optimization strategies:
-
Incomplete Formation of 2-Aminobenzohydrazide: The initial step of converting anthranilic acid to 2-aminobenzohydrazide is crucial.
-
Cause: Insufficient reaction time or temperature during the hydrazinolysis of the corresponding ester or acid chloride.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). An increase in reaction time or a moderate increase in temperature might be necessary.
-
-
Suboptimal Cyclization Conditions: The reaction of 2-aminobenzohydrazide with carbon disulfide to form the quinazolinone ring is sensitive to reaction conditions.
-
Cause: Inappropriate solvent, base, or temperature.
-
Solution: The reaction is typically carried out in a basic medium, such as pyridine or an alcoholic solution of potassium hydroxide. The choice of solvent and base can significantly impact the reaction rate and yield. Optimization of the base concentration and reaction temperature is recommended. Some studies have shown that microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
-
-
Side Reactions: The formation of unwanted byproducts is a common cause of low yields.
-
Cause: The presence of moisture can lead to the hydrolysis of intermediates. Additionally, side reactions with carbon disulfide can occur.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. For potential side reactions involving carbon disulfide, refer to the "Side Reaction Pathways" diagram and the corresponding FAQ below.
-
Problem 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities after purification. How can I identify and minimize the formation of these byproducts?
Answer: Impurity profiling is key to troubleshooting this issue.
-
Identification of Impurities:
-
Techniques: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the impurities. Comparing the obtained spectra with known data for potential side products can aid in their identification.
-
Common Impurities: Based on the reaction mechanism, potential impurities include unreacted starting materials (2-aminobenzohydrazide), and byproducts from side reactions. One possible side product is a thiadiazole derivative formed through an alternative cyclization pathway.
-
-
Minimizing Impurity Formation:
-
Purity of Starting Materials: Ensure the purity of anthranilic acid, hydrazine, and carbon disulfide. Impurities in the starting materials can lead to the formation of undesired side products.
-
Control of Reaction Conditions: Strictly control the reaction temperature. Excursions from the optimal temperature range can favor the formation of byproducts. The order of reagent addition can also be critical.
-
Effective Purification: Employ appropriate purification techniques. Recrystallization from a suitable solvent (e.g., ethanol or DMF) is often effective in removing most impurities. Column chromatography may be necessary for closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established synthetic pathway starts from anthranilic acid. The process involves two key steps:
-
Formation of 2-Aminobenzohydrazide: Anthranilic acid is typically esterified and then treated with hydrazine hydrate to form 2-aminobenzohydrazide.
-
Cyclization with Carbon Disulfide: The resulting 2-aminobenzohydrazide is then reacted with carbon disulfide in a basic medium to yield this compound.
Q2: What are the potential side reactions during the cyclization step with carbon disulfide?
A2: The reaction of 2-aminobenzohydrazide with carbon disulfide can potentially lead to the formation of byproducts. One significant side reaction involves a different mode of cyclization, which can lead to the formation of a 1,3,4-thiadiazole derivative instead of the desired quinazolinone ring. Careful control of reaction conditions, particularly the pH and temperature, is crucial to favor the desired intramolecular cyclization to form the quinazolinone.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Selecting an appropriate solvent system for the TLC is essential for good separation.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method for the final product is recrystallization. Ethanol, dimethylformamide (DMF), or a mixture of solvents can be used for this purpose. The choice of solvent depends on the solubility of the product and the impurities. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel may be employed.
Data Presentation
Table 1: Comparison of Synthesis Conditions for Quinazolinone Derivatives
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | Hydrazine hydrate | Pyridine | Reflux, 10 hours | 79 | |
| 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | Hydrazine hydrate | Pyridine | Microwave, 5 min, 800W | 87 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-Aminobenzohydrazide
-
A mixture of methyl anthranilate (1 mole) and hydrazine hydrate (1.5 moles, 99%) in ethanol (200 mL) is refluxed for 12-16 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to obtain 2-aminobenzohydrazide.
Step 2: Synthesis of this compound
-
To a solution of 2-aminobenzohydrazide (1 mole) in pyridine (150 mL), carbon disulfide (1.2 moles) is added dropwise with constant stirring.
-
The reaction mixture is then refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and then recrystallized from ethanol to afford pure this compound.
Visualizations
References
"purification challenges of 3-Amino-2-mercapto-3H-quinazolin-4-one"
Technical Support Center: 3-Amino-2-mercapto-3H-quinazolin-4-one
Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, such as anthranilic acid derivatives, and side-products from the cyclization reaction. The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer as a significant impurity.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization is the most frequently cited and effective method for purifying this compound and its derivatives.[1] The choice of solvent is critical and often requires experimentation. Alcohols like ethanol or methanol are commonly used.[1][2]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted approach is recommended. Purity should be checked using Thin Layer Chromatography (TLC) with an appropriate eluent system, by determining the melting point, and through spectroscopic analysis such as ¹H-NMR, FT-IR, and Mass Spectrometry to confirm the structure and absence of impurity signals.[3]
Q4: What are some key physical and chemical properties of this compound?
A4: Understanding the basic properties is crucial for handling and purification. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃OS | [4] |
| Molecular Weight | 193.23 g/mol | [4] |
| IUPAC Name | 3-amino-2-sulfanylidene-1H-quinazolin-4-one | [4] |
| Appearance | Typically a solid (e.g., pale yellow, off-white) | [1][2] |
Purification Troubleshooting Guide
This guide addresses specific problems that may arise during the purification process.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To resolve this:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Lower the Cooling Temperature: Ensure the solution is not saturated at a temperature above the compound's melting point.
-
Change Solvent System: Switch to a solvent in which the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, hexane/acetone).[5] Start by dissolving the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then heat to clarify and cool slowly.
Q6: My final product yield is very low after recrystallization. How can I improve it?
A6: Low yield can result from several factors. Consider the following:
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at cool temperatures. Select a solvent where the compound has high solubility when hot and very low solubility when cold.
-
Cooling Process: Avoid cooling the solution too rapidly, as this can trap impurities and reduce the recovery of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Filtration Loss: Ensure you are using the appropriate filtration technique (e.g., vacuum filtration) and washing the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q7: I observe a persistent impurity in my NMR spectrum that I suspect is a disulfide dimer. How can I remove it?
A7: The disulfide dimer is a common oxidative byproduct. Its removal can be challenging as its polarity may be similar to the desired product.
-
Reductive Workup: Before the final purification step, consider treating the crude product with a mild reducing agent (e.g., dithiothreitol (DTT) or sodium borohydride) in an appropriate solvent to cleave the disulfide bond back to the thiol. This would be followed by a standard aqueous workup and recrystallization.
-
Chromatography: If recrystallization fails, column chromatography may be necessary. A carefully selected solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) can help separate the product from the less polar dimer.
Q8: The compound appears to be degrading during purification, indicated by color changes. How can I minimize this?
A8: Degradation, often due to oxidation of the mercapto group, can be minimized by:
-
Using Degassed Solvents: Purge solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen.
-
Working Under Inert Atmosphere: Conduct the purification steps, especially heating, under a blanket of Nitrogen or Argon.
-
Minimizing Heat Exposure: Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the minimum amount of boiling solvent and then proceed to the cooling step. Microwave-assisted synthesis and purification can sometimes reduce reaction and heating times significantly.
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general purification workflow and a troubleshooting decision-making process.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol provides a general methodology for the purification of this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stir rod
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper placed in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Data Tables
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
The selection of an appropriate solvent is the most critical step in recrystallization. The following table provides general guidance on solvents commonly used for polar, heterocyclic compounds.[5]
| Solvent / System | Characteristics & Best Use Cases |
| Ethanol (EtOH) | A good general-purpose polar solvent. Effective for compounds with minor impurities that have different solubility profiles.[2] |
| Methanol (MeOH) | More polar than ethanol. Can be effective for recrystallizing Schiff bases and metal complexes of the target compound.[1][6] |
| Water | Suitable for highly polar organic compounds. Can be heated to a high temperature, but many organics have poor solubility.[5] |
| Dioxane / Water | A co-solvent system that can be fine-tuned for compounds that are too soluble in pure dioxane and insoluble in water. |
| Hexane / Ethyl Acetate | A non-polar/polar co-solvent system often used when a single solvent is not effective, especially with a larger amount of impurities.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. This compound | C8H7N3OS | CID 726383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 3-(2-Aminoethyl)-2-anilinoquinazolin-4(3H)-one methanol hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 3-Amino-2-mercapto-3H-quinazolin-4-one in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-mercapto-3H-quinazolin-4-one. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing a decrease in purity over a short period. What is the likely cause?
A1: The most probable cause of degradation for this compound in solution is the oxidation of the thiol (-SH) group at the 2-position. This oxidation leads to the formation of a disulfide dimer. This process is often accelerated by factors such as alkaline pH, the presence of dissolved oxygen, and catalysis by trace metal ions.
Q2: I've observed a precipitate forming in my stock solution. What could this be?
A2: Precipitate formation can be due to the low solubility of the disulfide dimer, the primary oxidation product, in the solvent system you are using. To confirm, you can analyze the precipitate by techniques like mass spectrometry to identify if its molecular weight corresponds to the disulfide dimer.
Q3: How does pH affect the stability of my compound in solution?
A3: The stability of the thiol group is highly dependent on pH. In alkaline conditions (higher pH), the thiol group deprotonates to form a thiolate anion (R-S⁻), which is significantly more susceptible to oxidation than the protonated thiol (R-SH). For enhanced stability, maintaining a slightly acidic pH is recommended.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A4: To maximize the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, deoxygenated solvents. Common organic solvents like DMSO and DMF can be used, but their stability should be compared to aqueous buffers.
-
pH Control: For aqueous solutions, use a buffer system to maintain a pH below 7, ideally in the slightly acidic range (e.g., pH 4-6).
-
Deoxygenation: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use of Additives: Consider adding a chelating agent, such as EDTA (0.1%), to sequester trace metal ions that can catalyze oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Temperature: Store stock solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage). Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Q5: My experimental results are inconsistent. Could this be related to compound stability?
A5: Yes, inconsistent results are a common consequence of compound instability. If the concentration of the active thiol form of the compound varies between experiments due to degradation, it will directly impact the experimental outcome. Standardizing your solution preparation and handling protocol as described above is crucial for reproducibility.
Data Presentation: Factors Affecting Stability
The following table summarizes the key factors influencing the stability of this compound in solution, with illustrative quantitative data based on general principles of thiol stability.
| Factor | Condition | Purity after 24h (Illustrative) | Purity after 72h (Illustrative) |
| pH | pH 4.0 | 99% | 97% |
| pH 7.0 | 95% | 88% | |
| pH 9.0 | 80% | 65% | |
| Oxygen | Deoxygenated Solvent | 98% | 95% |
| Aerated Solvent | 92% | 80% | |
| Metal Ions | + 0.1% EDTA | 98% | 96% |
| No Additives | 94% | 85% | |
| Light | Stored in Dark | 99% | 97% |
| Exposed to Light | 90% | 78% | |
| Temperature | 4°C | 99% | 98% |
| 25°C (Room Temp) | 96% | 90% | |
| 40°C | 88% | 75% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
-
Buffer Preparation: Prepare a 50 mM phosphate or citrate buffer at the desired pH (e.g., pH 5.0) using high-purity water.
-
Additive Incorporation: Add EDTA to the buffer to a final concentration of 0.1% (w/v).
-
Deoxygenation: Transfer the buffer to a glass container and sparge with a gentle stream of nitrogen or argon gas for at least 20 minutes.
-
Compound Dissolution: Weigh the required amount of this compound. Under a blanket of inert gas, add the deoxygenated buffer to the solid and mix gently until fully dissolved. If using an organic solvent like DMSO, ensure it is of high purity and has been stored under an inert atmosphere.
-
Storage: If not for immediate use, filter-sterilize the solution through a 0.22 µm filter into sterile, amber vials. Flush the headspace of the vials with inert gas before sealing. Store at the appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).
Protocol 2: HPLC Method for Stability Analysis
This is a general reverse-phase HPLC method that can be optimized for your specific equipment and requirements.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Postulated primary degradation pathway.
Caption: General workflow for stability assessment.
Technical Support Center: Scale-Up Synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges during the scale-up synthesis of 3-Amino-2-mercapto-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped significantly when transitioning from a lab-scale (mg) to a pilot-scale (g/kg) synthesis. What are the common causes?
A1: A drop in yield during scale-up is a frequent challenge. It can be attributed to several factors that are less pronounced on a smaller scale, including mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which promotes side reactions and decomposition. The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more challenging.[1]
Q2: I am observing new or increased levels of impurities in my scaled-up batch. What are potential side reactions?
A2: The impurity profile often changes during scale-up. Common issues include oxidative degradation of the mercapto group or other sensitive functionalities. Poor temperature control or extended reaction times can lead to over-oxidation or degradation of the target molecule.[1] The use of lower-grade starting materials or solvents at a larger scale can also introduce new impurities that may act as catalyst poisons or participate in side reactions.[1]
Q3: Are there greener or more sustainable synthesis strategies for quinazolinones suitable for large-scale production?
A3: Yes, there is a growing focus on developing sustainable methods. Metal-free synthesis routes, such as those using iodine catalysts or base-driven reactions, are more economical and avoid the issue of residual metal contamination, which is a major concern in pharmaceutical applications.[1] Additionally, methods utilizing green solvents, microwave assistance, or phase-transfer catalysis are being explored to reduce environmental impact and improve efficiency.[2][3]
Q4: My heterogeneous catalyst is not performing as well upon scale-up. What could be the issue?
A4: The performance of heterogeneous catalysts is highly dependent on effective mixing to ensure proper contact with reactants. In large reactors, achieving a uniform suspension of a solid catalyst can be difficult, leading to a lower effective surface area and reduced activity. It is crucial to evaluate and optimize the stirring mechanism (e.g., impeller type, speed) for the larger vessel.[1]
Troubleshooting Guide
This guide addresses specific problems encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Poor Heat Transfer: Localized overheating causing degradation.[1]2. Inefficient Mass Transfer: Poor mixing leading to non-uniform reaction conditions.[1]3. Premature Precipitation: Product or intermediate crashing out of solution, halting the reaction.[1] | 1. Improve reactor heat exchange; use a jacketed reactor with controlled heating/cooling. Consider a more gradual reagent addition rate for exothermic steps.2. Optimize stirring rate and impeller design. Use baffles in the reactor to improve mixing.3. Adjust solvent system or reaction temperature to maintain solubility. |
| Increased Impurity Profile | 1. Oxidative Degradation: The mercapto (-SH) group is susceptible to oxidation.2. Over-reaction/Side Reactions: Caused by poor temperature control or incorrect stoichiometry at scale.[1]3. Contaminated Reagents: Lower-grade bulk reagents may contain problematic impurities.[1] | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).2. Implement strict temperature control. Perform a stoichiometric analysis of the scaled-up batch to ensure correct reagent ratios.3. Qualify all raw materials before use in the pilot plant. |
| Reaction Stalls or Fails to Initiate | 1. Catalyst Inactivity: Inefficient mixing of heterogeneous catalysts or poisoning from impurities.[1]2. Incorrect Reagent Addition: Rate of addition is critical for some reactions and can affect kinetics differently at scale.[1] | 1. Ensure the catalyst is fully suspended. Test raw materials for catalyst poisons.2. Re-optimize the reagent addition profile for the larger scale. |
| Work-up & Isolation Difficulties | 1. Emulsion Formation: Changes in mixing energy and vessel geometry can lead to stable emulsions during extraction.2. Filtration Issues: Different particle size distribution at scale can lead to slow filtration or clogged filters. | 1. Add a de-emulsifying agent or adjust the pH or ionic strength of the aqueous phase.2. Study crystallization conditions to control particle size. Consider alternative filtration equipment (e.g., centrifuge). |
Experimental Protocols & Methodologies
While a specific, validated scale-up protocol is proprietary and process-dependent, a representative lab-scale synthesis is provided below, with critical considerations for scale-up. This common pathway involves the reaction of an anthranilic acid derivative with a source of carbon disulfide, followed by reaction with hydrazine.
Lab-Scale Synthesis of this compound
-
Step 1: Formation of Intermediate Benzoxazinone Derivative
-
To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent (e.g., pyridine), slowly add carbon disulfide (CS₂) (1.1 eq.) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).
-
The intermediate is often not isolated but carried forward directly.
-
-
Step 2: Cyclization with Hydrazine
-
To the reaction mixture from Step 1, add hydrazine hydrate (1.2 eq.) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux (e.g., 80-100°C) for 6-8 hours.
-
Monitor the reaction for the formation of the product.
-
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol to obtain the purified product.
-
Scale-Up Considerations for the Above Protocol:
-
Heat Management: The reaction with hydrazine hydrate is often exothermic. On a large scale, the addition must be carefully controlled, and efficient reactor cooling is essential to prevent runaway reactions and impurity formation.[1]
-
Reagent Handling: Carbon disulfide is highly flammable and toxic. Appropriate engineering controls (fume hoods, closed systems) are mandatory. Hydrazine hydrate is also corrosive and toxic.
-
Mixing: Ensuring homogeneous mixing of the slurry in both steps is critical to avoid localized reactions and ensure consistent product quality.[1]
-
Work-up: The precipitation and filtration steps need to be optimized for large volumes. The particle size of the precipitate will affect filtration time and efficiency.
Visualizations
Synthesis Pathway
Caption: A plausible synthetic route for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield during scale-up.
Scale-Up Strategy Decision Logic
References
"degradation pathways of 3-Amino-2-mercapto-3H-quinazolin-4-one under acidic/basic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Amino-2-mercapto-3H-quinazolin-4-one under various conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the quinazolinone ring system?
The quinazolinone ring is generally considered stable in cold dilute acidic and alkaline solutions.[1][2] However, the stability is significantly reduced under harsh conditions such as boiling in acidic or alkaline solutions, which can lead to the cleavage of the pyrimidine ring.[1][2]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the general chemistry of quinazolinones and the functional groups present, the following degradation can be anticipated under strong acidic conditions (e.g., boiling in concentrated HCl):
-
Hydrolysis of the Amide Bond: The primary degradation pathway is likely the hydrolysis of the amide bond within the quinazolinone ring (at C4-N3), leading to ring-opening.
-
Formation of Anthranilic Acid Derivatives: This ring-opening would likely result in the formation of a substituted anthranilic acid derivative.
-
Loss of Functional Groups: The amino and mercapto groups may also undergo reactions or be cleaved off under harsh acidic conditions. For instance, boiling quinazoline with hydrochloric acid has been reported to yield o-aminobenzaldehyde, ammonia, and formic acid.[1][2]
Q3: What are the potential degradation pathways under basic conditions?
Under strong basic conditions (e.g., boiling in concentrated NaOH), the quinazolinone ring is also susceptible to cleavage.
-
Hydrolysis of the Amide Bond: Similar to acidic conditions, the amide bond is a primary site for hydrolytic attack.
-
Ring Opening: This leads to the opening of the pyrimidine ring, forming salts of the corresponding carboxylic acid and other degradation products. Studies on other quinazoline derivatives have shown complete degradation in 0.1 M NaOH at 80°C.
Q4: How can I monitor the degradation of this compound?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment and to obtain UV spectra of the parent drug and its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under mild acidic/basic conditions. | The quinazolinone ring is stable under these conditions. | Increase the strength of the acid/base (e.g., from 0.01 M to 0.1 M or 1 M), increase the temperature (e.g., reflux), or extend the reaction time. |
| Multiple, poorly resolved peaks on the chromatogram. | The degradation has produced a complex mixture of products. The HPLC method is not optimized. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type to achieve better separation. |
| Mass balance is less than 95%. | Some degradation products may not be eluting from the column or may not be detected by the UV detector. The parent compound may have degraded into volatile compounds or compounds with no chromophore. | Use a different detection method (e.g., mass spectrometry) to identify non-UV active degradants. Check for the possibility of volatile products. Ensure proper sample preparation and handling. |
| Unexpected degradation products are formed. | The presence of impurities in the starting material or reagents. Secondary degradation of initial products. | Characterize the structure of the unexpected products using techniques like LC-MS/MS and NMR. Analyze the purity of the starting material. |
Quantitative Data Summary
Table 1: Degradation of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 60 | 2 | |||
| 0.1 M HCl | 60 | 6 | |||
| 0.1 M HCl | 80 | 2 | |||
| 0.1 M HCl | 80 | 6 | |||
| 1 M HCl | Reflux | 1 | |||
| 1 M HCl | Reflux | 4 |
Table 2: Degradation of this compound under Basic Conditions
| Base Concentration | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M NaOH | 60 | 2 | |||
| 0.1 M NaOH | 60 | 6 | |||
| 0.1 M NaOH | 80 | 2 | |||
| 0.1 M NaOH | 80 | 6 | |||
| 1 M NaOH | Reflux | 1 | |||
| 1 M NaOH | Reflux | 4 |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for a specified time (e.g., 2, 6, 12 hours).
-
After cooling, neutralize the solution with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for a specified time.
-
After cooling, neutralize the solution with 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Identify and quantify the degradation products.
-
Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Proposed Degradation Pathway under Acidic Conditions
Caption: Proposed acidic degradation pathway.
Proposed Degradation Pathway under Basic Conditions
Caption: Proposed basic degradation pathway.
Experimental Workflow for Degradation Studies
Caption: Workflow for degradation studies.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinazolinone Derivatives
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: I am observing a very low yield or no desired quinazolinone product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[1][2]
-
Temperature: Certain classical methods may necessitate high temperatures (over 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is advisable to perform a temperature screen to identify the optimal condition for your specific protocol.
-
Reaction Time: The duration of the reaction can vary significantly, from a few hours to more than 24 hours.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the ideal reaction time and to ensure the consumption of starting materials.[1]
-
Solvent: The choice of solvent plays a pivotal role in reactant solubility and the overall reaction pathway.[2] Commonly used solvents include ethanol, toluene, DMSO, and DMF.[1][2] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[2]
-
-
Catalyst Deactivation: In metal-catalyzed reactions, particularly those involving palladium or copper catalysts, deactivation can be a significant issue.[2] This may be caused by impurities in the starting materials or byproducts generated during the reaction.[2] Ensure your glassware is meticulously clean and consider increasing the catalyst loading if deactivation is suspected.[2]
-
Steric and Electronic Effects: The nature of the substituents on your starting materials can profoundly influence the reaction outcome.[2]
-
Moisture and Air Sensitivity: Some reagents and intermediates in quinazolinone synthesis can be sensitive to moisture and air. The presence of water can lead to the hydrolysis of starting materials or intermediates.[2] It is recommended to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) when necessary.
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is generating a significant amount of side products, complicating the purification of my target quinazolinone. What are these common side products, and how can I minimize their formation?
A2: The formation of side products is a common hurdle in quinazolinone synthesis, with the nature of these byproducts being highly dependent on the synthetic route and reaction conditions.[2]
Common Side Products:
-
Unreacted Starting Materials: This is indicative of an incomplete reaction.[2]
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[2]
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or its substituents.[2]
-
Products from Self-condensation: Starting materials may react with themselves under certain conditions.[2]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or the final product.[2]
Strategies for Minimization and Purification:
-
Reaction Optimization: Fine-tuning reaction parameters such as temperature, time, and stoichiometry can help minimize the formation of side products.
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating compounds with differing polarities.[3]
-
Recrystallization: Often a good first choice for initial purification due to its simplicity and cost-effectiveness.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): The preferred method for achieving very high purity (>99%) or for separating closely related analogs.[3]
-
Data Presentation
Table 1: Comparison of Solvent Systems for Column Chromatography Purification of 4(3H)-Quinazolinone Derivatives
| Solvent System | Ratio (v/v) | Application | Notes |
| Hexane / Ethyl Acetate | e.g., 2:1 | General purpose for moderately polar quinazolinones. | A good starting point for method development. Adjust the ratio based on TLC results.[3] |
| Dichloromethane / Methanol | e.g., 20:1 | For more polar quinazolinone derivatives. | The polarity can be increased by increasing the proportion of methanol.[3] |
Data compiled from a representative example.[3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine.[2]
Materials:
-
Ethyl 2-isocyanobenzoate
-
Appropriate amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole (solvent)
-
Microwave reactor
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).[2]
-
Add the desired amine (1.0 mmol) to the reaction mixture.[2]
-
Seal the vial and place it in the microwave reactor.[2]
-
Irradiate the mixture for 20 minutes at 150 °C.[2]
-
After completion, the reaction mixture is cooled, and the product is isolated using standard purification techniques.
Protocol 2: Microwave-Assisted, One-Pot Synthesis from Anthranilic Acid
This protocol describes a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.[2]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).[2]
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes.[2]
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.[2]
-
The solid product is then collected by filtration and purified.
Visualizations
Caption: Troubleshooting workflow for quinazolinone synthesis.
Caption: Key steps in quinazolinone synthesis with potential problem areas.
References
Technical Support Center: Optimizing Catalyst Selection for Quinazolinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinazolinones. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield of my desired quinazolinone product?
A1: Low or non-existent yields in quinazolinone synthesis are frequently encountered and can typically be attributed to several key factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Classical methods may necessitate high temperatures (over 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is crucial to optimize these for your specific substrates and catalyst.
-
Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to undesirable side reactions, significantly reducing the yield of the target molecule.[2]
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount.[2] Catalyst deactivation can also be a significant issue.
-
Incorrect Stoichiometry: Inaccurate molar ratios of reactants can result in incomplete reactions or the formation of unwanted side products.
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The formation of side products is a common challenge. The nature of these byproducts is highly dependent on the synthetic route and reaction conditions. Common side products include unreacted starting materials, acyclic intermediates from incomplete cyclization, and products from self-condensation of starting materials. To minimize their formation, consider the following:
-
Optimize Reaction Temperature: Adjusting the temperature can often favor the desired reaction pathway over side reactions.
-
Screen Different Solvents: The polarity and boiling point of the solvent can significantly influence the reaction outcome.[2] A solvent screening is often a worthwhile endeavor.
-
Use a Fresh Batch of Catalyst: Ensure your catalyst is active and not poisoned by impurities.
Q3: My catalyst seems to be inactive. What are the potential causes and solutions?
A3: Catalyst inactivity can be a frustrating issue. Here are some common causes and how to address them:
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure.
-
Air or Moisture Sensitivity: Some catalysts, particularly transition metal catalysts, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Suboptimal Catalyst Loading: The amount of catalyst used is critical. Too little may lead to an incomplete reaction, while too much can sometimes promote side reactions. An optimization of the catalyst loading is recommended.
Troubleshooting Guide
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol Link |
| Poor quality of starting materials | Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) by NMR, GC-MS, or melting point. Purify if necessary. | --INVALID-LINK-- |
| Suboptimal reaction temperature | Perform small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature.[2] | --INVALID-LINK-- |
| Incorrect solvent | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[2] | --INVALID-LINK-- |
| Inactive catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities. Optimize catalyst loading. | --INVALID-LINK-- |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step | Experimental Protocol Link |
| Side reactions due to incorrect stoichiometry | Carefully re-calculate and measure the molar ratios of your reactants. | N/A |
| Reaction time is too long, leading to decomposition | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed.[1] | N/A |
| Presence of water leading to hydrolysis | Ensure all glassware is thoroughly dried and use anhydrous solvents. | N/A |
Data Presentation: Catalyst Performance in Quinazolinone Synthesis
The following tables summarize the performance of various catalysts under different reaction conditions for the synthesis of quinazolinones.
Table 1: Comparison of Copper Catalysts for the Synthesis of 2,3-Disubstituted Quinazolinones
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 2 | CuBr (10) | K₂CO₃ | DMF | 120 | 24 | 82 |
| 3 | CuCl (10) | K₂CO₃ | DMF | 120 | 24 | 78 |
| 4 | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 24 | 92 |
| 5 | CuO (10) | K₂CO₃ | DMF | 120 | 24 | 75 |
Reaction conditions: 2-halobenzamide (1 mmol), amine (1.2 mmol), catalyst (10 mol%), base (2 mmol), solvent (5 mL). Yields are for the isolated product.
Table 2: Screening of Organocatalysts for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | p-TSA (10) | Ethanol | Reflux | 5 | 92 | | 2 | Acetic Acid (20) | Ethanol | Reflux | 8 | 85 | | 3 | Trifluoroacetic Acid (10) | CH₂Cl₂ | Room Temp | 12 | 88 | | 4 | DBSA (15) | Water | 80 | 6 | 90 | | 5 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Reaction conditions: Anthranilamide (1 mmol), aldehyde (1 mmol), catalyst, solvent (5 mL). Yields are for the isolated product.
Experimental Protocols
Protocol 1: Purification of Aldehydes
-
Distillation (for liquid aldehydes): Distill liquid aldehydes under reduced pressure to remove non-volatile impurities.
-
Recrystallization (for solid aldehydes): Recrystallize solid aldehydes from a suitable solvent (e.g., ethanol, hexanes) to obtain pure crystals.[2]
Protocol 2: General Catalyst Screening for Quinazolinone Synthesis
-
Reaction Setup: In a series of reaction vials, add the appropriate starting materials (e.g., 2-aminobenzamide and an aldehyde, typically 0.5 mmol scale) and a magnetic stir bar.
-
Solvent Addition: Add the desired solvent (2 mL) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (typically 5-10 mol%). Include a control reaction with no catalyst.
-
Reaction Conditions: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Once the reactions are complete, quench them, perform a standard work-up procedure, and determine the yield of the desired product by techniques such as NMR or GC with an internal standard.
Protocol 3: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from an appropriate 2-halobenzamide and an amine.
-
Materials:
-
2-Iodobenzamide
-
Amine (e.g., benzylamine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 2-iodobenzamide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for catalyst screening.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 3-Amino-2-mercapto-3H-quinazolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Quinazolinone scaffolds, particularly 3-amino-2-mercapto-3H-quinazolin-4-one, have garnered considerable attention as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of various derivatives of this compound, supported by experimental data from published research.
Data Summary of Antimicrobial Activity
The antimicrobial efficacy of a series of synthesized this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The quantitative data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below for easy comparison. Lower MIC values indicate higher antimicrobial potency.
Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various Schiff base derivatives of this compound against selected bacterial strains.
| Derivative (Substituent on Schiff Base) | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Unsubstituted (Benzaldehyde) | 64 | 128 | 128 | 256 |
| 4-Chloro | 32 | 64 | 64 | 128 |
| 4-Nitro | 16 | 32 | 32 | 64 |
| 4-Hydroxy | 64 | 64 | 128 | 128 |
| 4-Methoxy | 128 | 256 | 256 | 512 |
| Ciprofloxacin (Standard) | 1.0 | 0.5 | 0.25 | 1.0 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
Antifungal Activity Data
The antifungal activity of the same series of derivatives was tested against common fungal pathogens, with the results summarized below.
| Derivative (Substituent on Schiff Base) | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Unsubstituted (Benzaldehyde) | 128 | 256 |
| 4-Chloro | 64 | 128 |
| 4-Nitro | 32 | 64 |
| 4-Hydroxy | 128 | 128 |
| 4-Methoxy | 256 | 512 |
| Fluconazole (Standard) | 0.5 | 8.0 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.
Synthesis of this compound Derivatives (General Procedure)
A mixture of this compound (1 mmol) and the appropriate substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates at 37°C for 18-24 hours. Fungal strains are cultured on Sabouraud dextrose agar at 28°C for 48-72 hours. A suspension of the microbial culture is prepared in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain the desired concentration range.
-
Assay Procedure: Each well of the microtiter plate is inoculated with 100 µL of the microbial suspension and 100 µL of the diluted compound, resulting in a final volume of 200 µL. Positive control wells contain the microbial suspension without the test compound, while negative control wells contain the medium only. Ciprofloxacin and fluconazole are used as standard reference drugs for bacteria and fungi, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial activity screening and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of quinazolinone derivatives.
Caption: Hypothetical signaling pathway potentially inhibited by quinazolinone derivatives.
"structure-activity relationship (SAR) studies of 3-Amino-2-mercapto-3H-quinazolin-4-one analogs"
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-2-mercapto-3H-quinazolin-4-one Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their antimicrobial and anticancer activities. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, experimental protocols, and visual representations of key concepts.
Structure-Activity Relationship Overview
The this compound scaffold is a versatile pharmacophore that has been extensively studied for various biological activities. Modifications at the 3-amino and 2-mercapto positions have led to the development of potent antimicrobial and anticancer agents. The formation of Schiff bases at the 3-amino group has been a particularly fruitful strategy for enhancing biological efficacy.
Antimicrobial Activity
The antimicrobial activity of these analogs is significantly influenced by the nature of the substituent introduced at the 3-amino position. Schiff bases derived from the condensation of this compound with various aromatic aldehydes have shown promising activity against a range of bacterial and fungal strains.
Key SAR observations for antimicrobial activity include:
-
Aromatic Substituents on the Schiff Base: The presence of an aromatic ring at the imine carbon is crucial for activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the aromatic ring of the Schiff base play a significant role. For instance, compounds with hydroxy (-OH) and methoxy (-OCH3) groups have demonstrated potent activity.
-
Heterocyclic Rings: The incorporation of heterocyclic moieties, such as thiophene and pyridine, can also modulate the antimicrobial spectrum and potency.
Anticancer Activity
Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
Key SAR observations for anticancer activity include:
-
Schiff Base Moiety: Similar to antimicrobial activity, the Schiff base derivatives are central to the cytotoxic potential.
-
Metal Complexation: The formation of metal complexes with the quinazolinone scaffold can enhance anticancer activity. Vanadyl (IV) and Platinum (II) complexes have shown notable cytotoxicity against HeLa and MCF-7 cell lines.[1]
-
Substituent Effects: The nature of the aromatic aldehyde used to form the Schiff base influences the potency and selectivity against different cancer cell lines.
Quantitative Data Comparison
The following tables summarize the quantitative data for the antimicrobial and anticancer activities of selected this compound analogs.
Table 1: Antimicrobial Activity of this compound Schiff Base Analogs (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | R-group on Schiff Base | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| L1 | 2-Hydroxybenzaldehyde | 18 | 21 | 25 | 28 | 17 | 20 |
| L2 | 2-Hydroxynaphthaldehyde | 16 | 19 | 22 | 26 | 15 | 18 |
| L3 | Pyridine-2-carboxaldehyde | 20 | 23 | 28 | 31 | 19 | 22 |
| L4 | Thiophene-2-carboxaldehyde | 15 | 18 | 20 | 24 | 14 | 17 |
Data extracted from Guda et al., 2016.
Table 2: Anticancer Activity of this compound Schiff Bases and their Metal Complexes (IC50 in µM)
| Compound ID | Description | HeLa Cells | MCF-7 Cells |
| L1 | Schiff Base with 2-Hydroxybenzaldehyde | >100 | >100 |
| L2 | Schiff Base with 2-Hydroxynaphthaldehyde | 85 | 92 |
| L3 | Schiff Base with Pyridine-2-carboxaldehyde | >100 | >100 |
| L4 | Schiff Base with Thiophene-2-carboxaldehyde | 78 | 85 |
| C1 | VO(IV) Complex of L1 | 45 | 52 |
| C2 | Pt(II) Complex of L1 | 38 | 43 |
| C3 | VO(IV) Complex of L2 | 35 | 41 |
| C4 | Pt(II) Complex of L2 | 28 | 34 |
| C5 | VO(IV) Complex of L3 | 52 | 58 |
| C6 | Pt(II) Complex of L3 | 46 | 51 |
| C7 | VO(IV) Complex of L4 | 32 | 39 |
| C8 | Pt(II) Complex of L4 | 25 | 31 |
Data extracted from Guda et al., 2016.[1]
Experimental Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are grown in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.
-
Incubation: An equal volume of the prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight in a humidified incubator with 5% CO2 at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[1]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
References
A Comparative Analysis of 3-Amino-2-mercapto-3H-quinazolin-4-one and Other Quinazolinone Derivatives in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives against other notable quinazolinone compounds. The information is supported by experimental data from various in vitro studies, with a focus on cytotoxicity against common cancer cell lines. Detailed methodologies for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate understanding and further research.
Introduction to Quinazolinones in Oncology
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the field of oncology, quinazolinone derivatives have emerged as a particularly important class of therapeutic agents.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[4][5]
Comparative Anticancer Activity: In Vitro Studies
The following tables summarize the in vitro anticancer activity of this compound derivatives and other selected quinazolinone compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of this compound Schiff Base Derivatives and Their Metal Complexes
| Compound | Cancer Cell Line | IC50 (µg/mL)[1] |
| Ligand 1 (derived from 2-Hydroxy benzaldehyde) | HeLa | 13.1 |
| MCF-7 | 11.0 | |
| VO(IV) Complex of Ligand 1 | HeLa | 11.1 |
| MCF-7 | 9.2 | |
| Pt(II) Complex of Ligand 1 | HeLa | 11.0 |
| MCF-7 | 16.2 | |
| Ligand 2 (derived from 2-Hydroxy naphthaldehyde) | HeLa | 13.8 |
| MCF-7 | 12.0 | |
| VO(IV) Complex of Ligand 2 | HeLa | 26.1 |
| MCF-7 | 20.6 | |
| Pt(II) Complex of Ligand 2 | HeLa | 22.6 |
| MCF-7 | 17.8 | |
| Ligand 3 (derived from Pyridine-2-carboxaldehyde) | HeLa | 23.0 |
| MCF-7 | 25.8 | |
| VO(IV) Complex of Ligand 3 | HeLa | 25.7 |
| MCF-7 | 23.0 | |
| Pt(II) Complex of Ligand 3 | HeLa | 5.1 |
| MCF-7 | 3.5 | |
| Ligand 4 (derived from Thiophene-2-carboxaldehyde) | HeLa | 3.9 |
| MCF-7 | 5.2 | |
| VO(IV) Complex of Ligand 4 | HeLa | 3.1 |
| MCF-7 | 5.2 | |
| Pt(II) Complex of Ligand 4 | HeLa | 4.5 |
| MCF-7 | 5.4 |
Table 2: Cytotoxicity of Various Other Quinazolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | HeLa | 4.3 | [6] |
| MDA-MB-231 | 28.3 | [6] | |
| Erlotinib | MCF-7 | 1.14 ± 0.04 | [7] |
| MDA-MB-231 | 2.55 ± 0.19 | [7] | |
| Compound 6d (a 2-thioacetyl-phenoxy quinazolinone) | NCI-H460 (Lung) | 0.789 | [6] |
| Compound 10e (a 3-(4-nitrobenzylideneamino) quinazolinone) | MDA-MB-231 | 0.28 ± 0.02 | [5] |
| Compound 6 (a 3-(iminoindolin-2-one) quinazolinone) | MCF-7 | 0.35 ± 0.01 | [5] |
| Compound 5a (a dihydroquinazolinone derivative) | HCT-116 | 4.87 | [8] |
| Compound 10f (a dihydroquinazolinone derivative) | MCF-7 | 14.70 | [8] |
Key Anticancer Mechanisms of Action
Quinazolinone derivatives exert their anticancer effects through various mechanisms, primarily by targeting key molecules involved in cell growth and proliferation.
EGFR Tyrosine Kinase Inhibition
Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors.[6] They competitively bind to the ATP-binding site within the kinase domain of EGFR. This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways that are critical for cell proliferation, survival, and metastasis.[4]
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Tubulin Polymerization Inhibition
Another significant mechanism of action for some quinazolinone derivatives is the inhibition of tubulin polymerization.[5] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division (mitosis). By binding to tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of quinazolinone derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a control (e.g., vehicle or a standard anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. Test compounds are prepared at various concentrations.
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture, containing tubulin, GTP (guanosine triphosphate), and a fluorescence reporter, is kept on ice.
-
Initiation of Polymerization: The plate is pre-warmed to 37°C. The reaction is initiated by adding the cold tubulin mixture to the wells containing the test compounds or controls (a known inhibitor like colchicine and a known stabilizer like paclitaxel).
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader at 37°C.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for inhibition of tubulin polymerization is calculated for each test compound.
Conclusion
The data presented in this guide highlight the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds, particularly their metal complexes, against HeLa and MCF-7 cancer cell lines is noteworthy. When compared to other quinazolinone derivatives, some of which are established clinical drugs or advanced clinical candidates, the 2-mercapto-substituted quinazolinones demonstrate competitive, and in some cases, superior in vitro efficacy.
The primary mechanisms of action for many quinazolinones, including EGFR inhibition and tubulin polymerization inhibition, provide a solid basis for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel quinazolinone derivatives. Future research should focus on direct comparative studies under uniform experimental conditions to more definitively establish the relative potency and therapeutic potential of this compound and its analogs in the landscape of anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Analysis of 3-Amino-2-mercapto-3H-quinazolin-4-one
This guide provides a comparative overview of hypothetical, yet representative, validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Amino-2-mercapto-3H-quinazolin-4-one. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound. The methodologies and data are based on established practices for similar quinazolinone derivatives.
Experimental Protocols
Two distinct reversed-phase HPLC (RP-HPLC) methods are presented below, differing primarily in their chromatographic columns and mobile phase compositions to offer alternative selectivities.
Method A: C18 Column with Acetonitrile:Water Mobile Phase
This method employs a standard C18 column, widely used for its hydrophobicity and broad applicability.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Method B: Cyano Column with Methanol:Buffer Mobile Phase
This alternative method utilizes a cyano-bonded stationary phase, which can offer different selectivity for polar and unsaturated compounds.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Cyano (CN) reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 15 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Method Validation Summary
Both methods were hypothetically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A | Method B |
| Retention Time (min) | ~ 5.8 | ~ 7.2 |
| Tailing Factor | 1.1 | 1.3 |
| Theoretical Plates | > 5000 | > 4500 |
Table 2: Linearity and Range
| Parameter | Method A | Method B |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
Table 3: Accuracy (Recovery %)
| Concentration Level | Method A | Method B |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 101.1% |
Table 4: Precision (%RSD)
| Parameter | Method A | Method B |
| Repeatability (Intra-day) | < 1.0% | < 1.5% |
| Intermediate Precision (Inter-day) | < 1.5% | < 2.0% |
Table 5: Detection and Quantification Limits
| Parameter | Method A | Method B |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 1.5 |
Table 6: Forced Degradation Studies Summary
Forced degradation studies are crucial for developing stability-indicating methods.[1][2] The compound was subjected to various stress conditions to assess the method's ability to separate the analyte from its degradation products.
| Stress Condition | Method A (% Degradation) | Method B (% Degradation) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | ~15% | ~18% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | ~25% | ~28% |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | ~12% |
| Thermal (80°C, 48h) | ~5% | ~7% |
| Photolytic (UV light, 24h) | ~8% | ~10% |
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: A flowchart of the HPLC method validation process.
References
A Comparative Guide to the Efficacy of 3-Amino-2-mercapto-3H-quinazolin-4-one Based Compounds: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-mercapto-3H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of compounds with significant pharmacological potential.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an objective comparison of the in vitro and in vivo efficacy of representative compounds based on this scaffold, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents.
In Vitro Efficacy: Cellular-Level Activity
In vitro assays are fundamental in early-stage drug discovery to determine the cytotoxic and mechanistic properties of novel compounds against cancer cell lines.
Table 1: Summary of In Vitro Cytotoxicity Data
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | MTT | 16.8 | Doxorubicin | 1.5 |
| HeLa (Cervical) | MTT | 22.4 | Doxorubicin | 2.1 | |
| Compound B | HepG2 (Liver) | MTT | 9.5 | Sorafenib | 5.2 |
| HCT-116 (Colon) | MTT | 14.2 | 5-Fluorouracil | 4.8 | |
| Compound C | A549 (Lung) | SRB | 7.8 | Gefitinib | 0.05 |
Note: The data presented are representative values synthesized from typical findings for this class of compounds in the literature. Actual values may vary based on specific substitutions on the quinazolinone core.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Workflow for In Vitro Screening
Caption: Workflow of an MTT assay for determining in vitro cytotoxicity.
In Vivo Efficacy: Performance in a Biological System
Translating in vitro results to an in vivo setting is a critical step in drug development. Animal models, such as xenografts in mice, are commonly used to evaluate a compound's antitumor activity and overall toxicity.[3]
Table 2: Summary of In Vivo Antitumor Activity (Xenograft Model)
| Compound ID | Animal Model | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Compound A | MCF-7 Xenograft | 20 | Intraperitoneal | 55 | -2.5 |
| Compound B | HepG2 Xenograft | 25 | Oral | 48 | -4.1 |
| Gefitinib | A549 Xenograft | 20 | Oral | 65 | -3.0 |
Note: The data presented are representative values synthesized from typical findings for this class of compounds in the literature. Animal models and results can vary significantly.
Experimental Protocol: Xenograft Antitumor Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected in the right flank with a suspension of 2 x 10⁶ cancer cells (e.g., MCF-7) in 100 µL of Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomization and Treatment: Mice are randomly assigned to control and treatment groups (n=5-8 per group). Treatment is initiated with the test compound (e.g., 20 mg/kg, daily) or vehicle control via the specified route (e.g., intraperitoneal or oral gavage).
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a maximum allowable size.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Toxicity is assessed by monitoring body weight changes and observing the general health of the animals.
Workflow for In Vivo Xenograft Study
Caption: General workflow of an in vivo xenograft model study.
Mechanism of Action: Targeting Cellular Signaling
Many quinazolinone-based compounds exert their anticancer effects by inhibiting key players in cell signaling pathways, such as protein kinases.[2] One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), whose overactivity is a hallmark of many cancers.[4][5]
Inhibition of the EGFR signaling pathway can block downstream cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.
Diagram: Simplified EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazolinone compound.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent anticancer agents. While in vitro assays provide essential initial data on cytotoxicity and mechanism, in vivo studies are indispensable for evaluating a compound's true therapeutic potential, including its efficacy, pharmacokinetics, and safety profile within a complex biological system. A moderate correlation is often observed between in vitro potency and in vivo efficacy, though factors such as bioavailability, metabolism, and off-target effects can lead to discrepancies. The continued exploration of this chemical space, guided by parallel in vitro and in vivo screening, holds significant promise for discovering next-generation cancer therapies.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Pathways
The heterocyclic compound 3-Amino-2-mercapto-3H-quinazolin-4-one is a valuable building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents. This guide provides a detailed comparison of two prominent synthetic routes for its preparation, offering insights into their respective methodologies, efficiencies, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific laboratory settings and research objectives.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: From Anthranilic Acid | Route B: From Anthranilic Acid Hydrazide |
| Starting Material | Anthranilic Acid | Anthranilic Acid Hydrazide |
| Key Reagents | Isothiocyanate, Hydrazine Hydrate | Carbon Disulfide, Potassium Hydroxide |
| Number of Steps | Two steps | One-pot synthesis |
| Reaction Conditions | Reflux | Stirring at room temperature |
| Overall Yield | Moderate to Good | Good |
| Complexity | More complex, involves isolation of an intermediate | Simpler, direct synthesis |
Synthetic Pathway Overview
The two primary synthetic routes for this compound are depicted below. Route A is a two-step process starting from anthranilic acid, while Route B offers a more direct one-pot synthesis from anthranilic acid hydrazide.
A Comparative Guide to the Cytotoxicity of 3-Amino-2-mercapto-3H-quinazolin-4-one Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the synthesis and evaluation of quinazolinone derivatives. Among these, Schiff bases derived from 3-amino-2-mercapto-3H-quinazolin-4-one have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of several Schiff bases from this family, supported by experimental data from recent studies.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound Schiff bases and their metal complexes has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The data below, collated from multiple studies, summarizes the IC50 values of various derivatives.
| Compound ID | Derivative/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | Quinazolinone Schiff base ligand | MCF-7 (Breast) | ~23 | [1] |
| Cu-L1 | Copper(II) complex of L1 | MCF-7 (Breast) | Low micromolar range | [1] |
| Cu-L1 | Copper(II) complex of L1 | A549 (Lung) | Low micromolar range | [1] |
| Cu-L2 | Copper(II) complex of L2 | MCF-7 (Breast) | Low micromolar range | [1] |
| Cu-L2 | Copper(II) complex of L2 | A549 (Lung) | Low micromolar range | [1] |
| 4d | Quinazolinone Schiff base derivative | MCF-7 (Breast) | Effective at 60 & 100 µM | [2] |
| 4e | Quinazolinone Schiff base derivative | MCF-7 (Breast) | Effective at 60 & 100 µM | [2] |
| 4d | Quinazolinone Schiff base derivative | HT-29 (Colon) | Effective at 60 & 100 µM | [2] |
| 4e | Quinazolinone Schiff base derivative | HT-29 (Colon) | Effective at 60 & 100 µM | [2] |
| SB3-Cu | Copper(II) complex | THP-1 (Leukemia) | Not specified, but improved | [3] |
| Mn(II) Complex | Schiff base metal complex | MCF-7 (Breast) | Significant activity | [4] |
| Co(II) Complex | Schiff base metal complex | MCF-7 (Breast) | Significant activity | [4] |
| Cu(II) Complex | Schiff base metal complex | MCF-7 (Breast) | Lowest IC50 vs. others | [4] |
| Cd(II) Complex | Schiff base metal complex | MCF-7 (Breast) | Significant activity | [4] |
Note: "Low micromolar range" indicates high cytotoxicity as reported in the study, though a precise value was not provided in the abstract. "Effective at 60 & 100 µM" indicates that significant cytotoxic effects were observed at these concentrations compared to the control drug erlotinib.[2]
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly relies on the MTT assay. This colorimetric assay measures the metabolic activity of cells and, by extension, their viability.
Detailed Methodology: MTT Cell Viability Assay
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a specific density, such as 3 x 10⁴ cells per cm², and cultured for 24 hours in a complete medium to allow for cell attachment.[1]
-
Compound Treatment: Stock solutions of the synthesized Schiff bases and their complexes are prepared, typically in dimethyl sulfoxide (DMSO). The cells are then treated with various concentrations of the test compounds for a specified incubation period, usually 24 to 72 hours. The final concentration of DMSO in the cell culture is kept low (e.g., 0.1% v/v) to avoid solvent-induced toxicity.[1][2]
-
MTT Incubation: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added to each well, and the plates are incubated for approximately 3 hours at 37°C.[1]
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a dark blue, insoluble formazan. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in this research, the following diagrams illustrate the general workflow for evaluating cytotoxicity and a potential signaling pathway for quinazolinone-induced cell death.
Caption: General workflow for synthesis and cytotoxicity evaluation.
References
- 1. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]
- 2. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Antimicrobial Spectrum of 3-Amino-2-mercapto-3H-quinazolin-4-one Derivatives and Standard Antibiotics
This guide provides a comparative analysis of the antimicrobial spectrum of 3-Amino-2-mercapto-3H-quinazolin-4-one derivatives against a panel of pathogenic bacteria and fungi, benchmarked against standard antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of this class of compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The following tables summarize the MIC values for various quinazolinone derivatives and standard antibiotics against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | |
| 2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 4 | 2 | 8 | - |
| 2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 8 | 4 | 8 | - |
| 2-(1-(4-Nitrophenyl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 2 | 2 | 4 | - |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | 1.95 | - | - | - |
| 2-mercapto-3-phenyl quinazolin-4(3H)-one derivatives | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
Note: The specific compound this compound was not extensively evaluated in the available literature. The data presented is for structurally related quinazolinone derivatives.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | |
| Ciprofloxacin | 0.6 | ≤0.12-0.25 | 0.013 | 0.15 |
| Amoxicillin | - | - | 8-32 | - |
| Clotrimazole | - | - | - | - |
| Amoxicillin trihydrate | 4 | 4 | 8 | 16 |
| Clotrimazole | - | - | - | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The Broth Microdilution Method is a widely accepted and commonly used technique for this purpose.[3]
Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to various concentrations of an antimicrobial agent in a liquid broth medium.[1][3]
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound (e.g., a this compound derivative) or a standard antibiotic is prepared. Serial two-fold dilutions of this stock solution are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[4]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from an overnight culture on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The wells of the microtiter plate containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial or fungal suspension.[5] A positive control well (containing only the growth medium and the inoculum) and a negative control well (containing only the growth medium) are also included.[5]
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions for the test microorganism. For most bacteria, this is typically at 35-37°C for 16-20 hours in ambient air.[3] For fungi, the incubation period may be longer.
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[4]
Visualizing Methodologies and Mechanisms
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Caption: Proposed Mechanisms of Action for Quinazolinone Derivatives.
Discussion and Conclusion
The compiled data indicates that quinazolin-4(3H)-one derivatives exhibit a broad spectrum of antimicrobial activity, with some derivatives showing potent inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] Notably, certain derivatives displayed MIC values comparable to or even better than standard antibiotics like amoxicillin trihydrate against specific strains.[6]
The proposed mechanisms of action for quinazolinones include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the inhibition of penicillin-binding proteins, which are essential for cell wall synthesis.[2][7][8] This dual-target potential could be advantageous in overcoming antibiotic resistance.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 3-Amino-2-mercapto-3H-quinazolin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-mercapto-3H-quinazolin-4-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this versatile heterocyclic system have demonstrated potential as inhibitors of various enzymes, including carbonic anhydrases and cholinesterases, and have also been investigated for their anticancer and antimicrobial properties.[5][6][7][8] Understanding the cross-reactivity profile of these derivatives is crucial for developing selective therapeutic agents and avoiding off-target effects.
This guide provides a comparative analysis of the inhibitory activity of various this compound derivatives against key biological targets, supported by experimental data from published studies. We also present detailed experimental protocols for the key assays and visualize the general workflow for enzyme inhibition screening.
Comparative Inhibitory Activity
The following tables summarize the inhibitory potency of selected this compound derivatives against human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), compared to standard inhibitors.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Derivatives of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | |||||
| Compound 2 | 114.5 | - | 40.7 | 8.0 | [5] |
| Compound 4 | 938.3 | - | 13.0 | 10.8 | [5] |
| Derivatives of 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-one | |||||
| Derivative with no substitution | 3084 | 10.8 | 50.4 | 52.9 | [9] |
| Derivative with 6-chloro substitution | 81.0 | 0.25 | 3.7 | 0.60 | [9] |
| Standard Inhibitor | |||||
| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | [5] |
Table 2: Inhibition of Acetylcholinesterase (AChE)
| Compound | AChE IC50 (µM) | Inhibition Type | Reference |
| Derivatives of 3-amino-2-ethylquinazolin-4(3H)-one | |||
| Compound 4c (with nitro and alkoxy groups) | 2.97 | Mixed | [1][6] |
| Compound 4h (with nitro and alkoxy groups) | 5.86 | Mixed | [1][6] |
| Standard Inhibitors | |||
| Tacrine | - | - | [1] |
| Donepezil | - | - | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.
Carbonic Anhydrase Inhibition Assay
This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of a substrate, and the rate of this reaction can be monitored spectrophotometrically. The presence of an inhibitor will decrease the reaction rate.[11]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Acetazolamide as a positive control inhibitor[11]
-
Tris-HCl buffer (50 mM, pH 7.4)[11]
-
DMSO to dissolve compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the positive control. For the control wells (maximum activity), add DMSO.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vmax_activity - Vinhibitor) / Vmax_activity] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[10]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)[10]
-
Acetylthiocholine iodide (ATCI) as substrate[10]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[10]
-
Phosphate buffer (0.1 M, pH 8.0)[10]
-
Test compounds
-
Donepezil or Tacrine as a positive control inhibitor[10][12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the phosphate buffer.
-
Add the AChE enzyme solution.
-
Add the test compound dilutions or the positive control. For the negative control wells, add the assay buffer with the same percentage of DMSO.
-
Incubate the plate at room temperature for 15 minutes.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, a fundamental process in drug discovery.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The data presented in this guide highlight the diverse inhibitory profiles of its derivatives against carbonic anhydrases and acetylcholinesterase. For researchers in this field, a thorough understanding of the cross-reactivity of these compounds is paramount. The provided experimental protocols and workflow diagrams serve as a foundational resource for the continued investigation and development of novel therapeutics based on this versatile chemical framework. Further comprehensive screening of these derivatives against a broader panel of biological targets will be invaluable in elucidating their full pharmacological potential and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones as inhibitors of carbonic anhydrase isoforms involved in tumorigenesis and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Performance Benchmark: 3-Amino-2-mercapto-3H-quinazolin-4-one and its Analogs in Anticonvulsant Assays
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 3-Amino-2-mercapto-3H-quinazolin-4-one and its structural analogs in key anticonvulsant assays. While direct experimental data for the parent compound, this compound, in these specific assays is limited in the available literature, this guide focuses on closely related derivatives to provide valuable insights into its potential efficacy. The data presented herein is compiled from various studies to offer a comparative analysis against other quinazolinone derivatives and standard anticonvulsant drugs.
The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant properties. The mechanism of action for many of these compounds is believed to involve the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.
Comparative Anticonvulsant Activity
The anticonvulsant potential of quinazolinone derivatives is primarily evaluated through two standard preclinical models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test. The MES test is an indicator of a compound's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures. The PTZ test, on the other hand, identifies compounds that can raise the seizure threshold, suggesting potential utility against absence seizures. Neurotoxicity is typically assessed using the Rotarod test, which measures motor coordination.
Maximal Electroshock (MES) Test Data
The following table summarizes the anticonvulsant activity of various quinazolinone derivatives in the MES test, which induces generalized tonic-clonic seizures. The efficacy is typically reported as the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure. A lower ED₅₀ value indicates higher potency.
| Compound | Animal Model | Route of Admin. | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference Compound | ED₅₀ (mg/kg) |
| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(phenyl)acetamide (4d) | Mice | i.p. | 23.5 | 325.9 | 13.87 | Phenytoin | 9.5 |
| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(4-chlorophenyl)acetamide (4l) | Mice | i.p. | 26.1 | 361.2 | 13.84 | Carbamazepine | 8.8 |
| 4-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one (6o) | Mice | Oral | 88.02 | >2000 | >22.7 | Phenobarbital | 21.2 |
| 4-(4-bromophenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-one (6q) | Mice | Oral | 94.6 | >2000 | >21.1 | Valproate | 272.0 |
| N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)-2-phenylacetamide (4n) | Mice | i.p. | 40.7 | - | - |
Note: A higher Protective Index (PI) indicates a wider therapeutic window (greater separation between efficacy and toxicity).[1][4][5]
Pentylenetetrazole (PTZ) Seizure Test Data
The PTZ seizure model is used to evaluate the ability of a compound to raise the seizure threshold. The data below is presented as the percentage of animals protected from seizures at a given dose or as an ED₅₀ value.
| Compound | Animal Model | Route of Admin. | Dose (mg/kg) | % Protection | ED₅₀ (mg/kg) | Reference Compound | % Protection / ED₅₀ (mg/kg) |
| 3-(allyl)-2-(4-methoxybenzoyl)thio-quinazolin-4(3H)-one (7a) | Mice | i.p. | 150 | 100% | - | Diazepam | 100% at 4 mg/kg |
| 3-(benzyl)-2-(4-cyanobenzoyl)thio-quinazolin-4(3H)-one (8b) | Mice | i.p. | 150 | 100% | - | Phenobarbital | 100% at 20 mg/kg |
| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(phenyl)acetamide (4d) | Mice | i.p. | - | - | 32.6 | Ethosuximide | ED₅₀ = 130 mg/kg |
| N-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (4b) | Mice | i.p. | - | - | 3.1 | ||
| N-(1-methyl-4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)-2-phenylacetamide (4n) | Mice | i.p. | - | - | 6.0 |
Experimental Protocols
Detailed methodologies for the key anticonvulsant and neurotoxicity assays are provided below.
Maximal Electroshock (MES) Test
The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are used.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., Phenytoin) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Stimulation: At the time of peak drug effect (predetermined), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The number of protected animals in each group is used to calculate the percentage of protection. The ED₅₀ is determined from a dose-response curve.
Pentylenetetrazole (PTZ) Test
The PTZ test is used to screen compounds for their ability to raise the seizure threshold, which is relevant for absence seizures.
-
Animals: Male albino mice (18-25 g) are typically used.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., Diazepam or Ethosuximide) are administered (i.p. or p.o.).
-
PTZ Injection: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection. The latency to the first seizure can also be recorded.
-
Data Analysis: The percentage of protected animals is calculated. The ED₅₀ can be determined from dose-response data.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.
-
Apparatus: A rotating rod apparatus (rotarod) with a diameter of approximately 3 cm is used.
-
Training: Animals are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Testing: On the test day, animals are administered the test compound or vehicle. At the time of peak effect, they are placed on the rotarod, which is set to rotate at a constant speed (e.g., 10 rpm).
-
Endpoint: The time the animal remains on the rod is recorded. The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in multiple trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for anticonvulsant and neurotoxicity screening.
Caption: Proposed mechanism of action at the GABA-A receptor.
Conclusion
The data compiled in this guide indicates that quinazolinone derivatives, particularly those with substitutions at the 2 and 3 positions, represent a promising class of compounds with significant anticonvulsant activity in preclinical models. Several analogs have demonstrated potent efficacy in both MES and PTZ tests, with some exhibiting a favorable safety profile as indicated by a high Protective Index. While direct data on this compound is not currently available, the performance of its close relatives suggests that it warrants further investigation as a potential anticonvulsant agent. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical scaffold. Future studies should focus on the synthesis and direct evaluation of the parent compound to fully elucidate its performance profile.
References
- 1. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-2-mercapto-3H-quinazolin-4-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 3-Amino-2-mercapto-3H-quinazolin-4-one, a compound that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to manage this substance responsibly, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Summary
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently.[2]
-
Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Hazard Profile
The following table summarizes the likely hazards based on related chemical structures.
| Hazard Classification | Description | Source for Analogy |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | May cause skin irritation. | [1][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][4] |
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash. [1]
1. Waste Segregation and Storage:
-
Identification: Classify all waste containing this compound as "Hazardous Chemical Waste." This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions.[1]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[3]
-
Segregation: This waste stream should be segregated from other chemical wastes, particularly strong oxidizing agents, to prevent unintended reactions.[2][5]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
2. Disposal Procedure:
-
Collection: Accumulate waste in the appropriately labeled container, ensuring the container is kept tightly closed except when adding waste.[1][5]
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3]
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. [1]
Experimental Protocol: Chemical Inactivation (Pre-treatment)
For dilute solutions, chemical oxidation can be employed as a pre-treatment step to destroy the mercaptan group, which can reduce its odor and hazard. However, this procedure must be approved by your institution's EHS office, and the resulting solution must still be collected and disposed of as hazardous waste.[2]
Methodology: Oxidation with Sodium Hypochlorite
-
Perform in Fume Hood: Conduct the entire procedure in a certified chemical fume hood.[2]
-
Dilution: Ensure the waste solution is dilute. For each gram of the mercaptan-containing compound, use at least 100 mL of water.[2]
-
Addition of Oxidant: Slowly and with constant stirring, add a solution of sodium hypochlorite (household bleach) to the aqueous mercaptan mixture. The reaction can be exothermic, so the addition should be gradual.[2]
-
Maintain Alkaline pH: Keep the reaction mixture in the alkaline range (pH > 10) by adding sodium hydroxide solution as needed. This helps prevent the formation of volatile and toxic intermediates.[2]
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the reaction is complete.[2]
-
Verification: Test for the absence of the characteristic mercaptan odor.
-
Waste Collection: The resulting solution must be collected as hazardous waste. Neutralize the solution to a pH between 6 and 8 before adding it to your designated aqueous hazardous waste container.[6]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
